[hydroxy(phenyl)methyl]succinyl-CoA
描述
属性
分子式 |
C32H46N7O20P3S |
|---|---|
分子量 |
973.7 g/mol |
IUPAC 名称 |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C32H46N7O20P3S/c1-32(2,26(45)29(46)35-9-8-20(40)34-10-11-63-31(47)18(12-21(41)42)23(43)17-6-4-3-5-7-17)14-56-62(53,54)59-61(51,52)55-13-19-25(58-60(48,49)50)24(44)30(57-19)39-16-38-22-27(33)36-15-37-28(22)39/h3-7,15-16,18-19,23-26,30,43-45H,8-14H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t18?,19-,23?,24-,25-,26+,30-/m1/s1 |
InChI 键 |
DVSQFPLMOLPRDU-ONDZYRKQSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC=CC=C4)O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC=CC=C4)O)O |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of [Hydroxy(phenyl)methyl]succinyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Hydroxy(phenyl)methyl]succinyl-CoA is a specialized derivative of succinyl-CoA, a critical intermediate in the citric acid cycle and a precursor for heme synthesis. The introduction of a hydroxy(phenyl)methyl group onto the succinyl backbone offers a unique molecular scaffold for the development of novel therapeutics and biochemical probes. This technical guide provides a comprehensive overview of the plausible synthetic strategies for this compound, drawing upon established methodologies for the synthesis of analogous acyl-CoA thioesters. Both chemoenzymatic and purely chemical routes are explored, with detailed hypothetical protocols to guide researchers in the preparation of this target molecule. This document is intended for an audience with a strong background in organic chemistry and biochemistry.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of numerous natural products. The specific functionalization of acyl-CoA molecules provides a powerful tool for probing enzyme activity, developing enzyme inhibitors, and creating novel bioactive compounds. This compound is a compound of interest due to the presence of a chiral benzylic alcohol moiety, which can introduce specific steric and electronic interactions within enzyme active sites. This guide outlines potential synthetic pathways for this target molecule, leveraging known methods for the synthesis of succinyl-CoA and other functionalized acyl-CoAs.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through two primary strategies: a chemoenzymatic route employing an acyl-CoA synthetase, and a purely chemical route involving the acylation of Coenzyme A with a suitable precursor.
Chemoenzymatic Synthesis
The enzymatic synthesis of acyl-CoAs from the corresponding carboxylic acid is a highly attractive method due to its high specificity and mild reaction conditions. Succinyl-CoA synthetase (SCS) is the key enzyme in the reversible conversion of succinate (B1194679) to succinyl-CoA.[1] Studies have shown that SCS exhibits a degree of substrate promiscuity, accepting certain succinate analogues.[2] This suggests that [hydroxy(phenyl)methyl]succinic acid could potentially serve as a substrate for SCS or a related acyl-CoA synthetase.
The proposed enzymatic pathway is depicted in the following workflow:
Caption: Chemoenzymatic synthesis of this compound.
Chemical Synthesis
A direct chemical approach offers a versatile alternative to enzymatic methods. A common strategy for the synthesis of succinyl-CoA involves the reaction of succinic anhydride (B1165640) with the free thiol of Coenzyme A in a weakly basic aqueous solution.[3] This method could be adapted for the synthesis of this compound, provided that the corresponding [hydroxy(phenyl)methyl]succinic anhydride can be prepared.
The proposed chemical synthesis pathway is outlined below:
References
An In-depth Technical Guide to [Hydroxy(phenyl)methyl]succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Hydroxy(phenyl)methyl]succinyl-CoA, systematically known as (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA, is a key metabolic intermediate in the anaerobic degradation of toluene (B28343) by various denitrifying and sulfate-reducing bacteria. This technical guide provides a comprehensive overview of its chemical structure, its role in the β-oxidation pathway of benzylsuccinate, and the enzymatic reactions governing its formation and subsequent conversion. Detailed experimental protocols for the characterization of the enzymes involved, a summary of available quantitative data, and a conceptual experimental workflow are presented to facilitate further research in this area.
Chemical Structure and Properties
(2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA is a coenzyme A thioester derivative of a hydroxylated benzylsuccinate. Its chemical properties are largely dictated by the presence of the reactive thioester linkage, the coenzyme A moiety, and the phenyl and carboxyl functional groups.
| Property | Value | Source |
| Molecular Formula | C32H46N7O20P3S | J-GLOBAL |
| Molecular Weight | 973.730 g/mol | J-GLOBAL |
| InChI Key | DVSQFPLMOLPRDU-VIPOVNRUSA-N | J-GLOBAL |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12)C(O)C(=O)NCCC(=O)NCCSC(=O)--INVALID-LINK----INVALID-LINK--c1ccccc1 | J-GLOBAL |
Chemical Structure of (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA
Caption: 2D chemical structure of (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.
Role in the Anaerobic Toluene Degradation Pathway
This compound is a crucial intermediate in the anaerobic biodegradation of toluene, a widespread environmental pollutant. This pathway is utilized by various bacteria, including Thauera aromatica, Geobacter metallireducens, and Azoarcus sp.. The degradation process involves the initial activation of toluene by the addition of fumarate, forming benzylsuccinate. Benzylsuccinate then undergoes a series of β-oxidation-like reactions to ultimately yield benzoyl-CoA and succinyl-CoA, which can enter central metabolism.
The formation and conversion of this compound occurs in the following steps within this pathway:
-
(E)-benzylidenesuccinyl-CoA Hydration: The enzyme (E)-benzylidenesuccinyl-CoA hydratase (BbsH) catalyzes the hydration of (E)-2-benzylidenesuccinyl-CoA to form (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.[1]
-
Dehydrogenation: Subsequently, the enzyme (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA to (S)-2-benzoylsuccinyl-CoA, utilizing NAD+ as an electron acceptor.
Caption: Anaerobic toluene degradation pathway highlighting this compound.
Experimental Protocols
Detailed characterization of the enzymes involved in the metabolism of this compound is essential for understanding the pathway's regulation and kinetics. The following are generalized protocols for the expression and assay of the key enzymes BbsH and BbsCD.
Heterologous Expression and Purification of BbsH and BbsCD
-
Cloning and Expression: The genes encoding BbsH and BbsCD from a toluene-degrading bacterium (e.g., Thauera aromatica) are cloned into an appropriate expression vector (e.g., pET vector system) with a C-terminal His-tag. The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: Transformed E. coli cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.
Coupled Enzyme Assay for BbsH and BbsCD Activity
A continuous spectrophotometric assay can be employed to measure the activity of BbsH in a coupled reaction with BbsCD. This assay monitors the reduction of NAD+ to NADH at 340 nm, which is proportional to the activity of BbsH.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
2 mM MgCl2
-
1 mM NAD+
-
0.2 mM (E)-2-benzylidenesuccinyl-CoA (substrate for BbsH)
-
Purified BbsCD (in excess, to ensure the BbsH reaction is rate-limiting)
-
Purified BbsH (the enzyme to be assayed)
-
-
Procedure:
-
Prepare the reaction mixture without the BbsH enzyme in a quartz cuvette.
-
Pre-incubate the mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified BbsH.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for this compound and the enzymes directly involved in its metabolism. The following table summarizes the types of data that are crucial for a comprehensive understanding of this pathway.
| Parameter | Description | Expected Range/Value | Organism |
| Km of BbsH for (E)-benzylidenesuccinyl-CoA | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | Data not available | Thauera aromatica |
| kcat of BbsH | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | Data not available | Thauera aromatica |
| Km of BbsCD for this compound | Michaelis constant for the dehydrogenase. | Data not available | Thauera aromatica |
| kcat of BbsCD | Turnover number for the dehydrogenase. | Data not available | Thauera aromatica |
| Intracellular concentration of this compound | The concentration of the metabolite within the bacterial cell during active toluene degradation. | Data not available | Thauera aromatica |
Further experimental work is required to determine these key kinetic and metabolic parameters.
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of this compound and its role in anaerobic toluene degradation.
Caption: A conceptual workflow for studying this compound.
Conclusion
This compound is a pivotal, yet under-characterized, intermediate in the anaerobic biodegradation of toluene. This technical guide consolidates the current knowledge of its chemical nature and metabolic context. The provided experimental frameworks aim to empower researchers to further investigate the kinetics and regulation of this pathway, which is of significant interest for bioremediation and industrial biotechnology applications. Future research should focus on obtaining precise quantitative data for the enzymes and metabolites involved to develop robust metabolic models and to engineer more efficient degradation pathways.
References
Enzymatic Genesis of [Hydroxy(phenyl)methyl]succinyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic formation of [hydroxy(phenyl)methyl]succinyl-CoA, a critical intermediate in the anaerobic biodegradation of toluene (B28343). Tailored for researchers, scientists, and drug development professionals, this document details the core biochemical reactions, presents quantitative data, outlines experimental protocols, and visualizes the metabolic pathway.
Introduction
The anaerobic degradation of toluene, a prevalent environmental pollutant, is a fascinating biochemical process initiated by the addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). This initial step forms (R)-benzylsuccinate, which is subsequently activated to (R)-benzylsuccinyl-CoA. The focus of this guide is the subsequent β-oxidation-like pathway that leads to the formation and further conversion of this compound, a key hydroxylated intermediate. Understanding this pathway is crucial for applications in bioremediation and potentially for the development of novel biocatalysts.
The Anaerobic Toluene Degradation Pathway: A β-Oxidation Analogue
The catabolism of (R)-benzylsuccinyl-CoA to benzoyl-CoA proceeds through a series of enzymatic reactions analogous to the β-oxidation of fatty acids. This pathway involves a sequence of CoA-dependent activation, dehydrogenation, hydration, and a second dehydrogenation, culminating in a thiolytic cleavage. The formation of this compound occurs at the hydration step.
The key enzymes involved in this metabolic sequence in the denitrifying bacterium Thauera aromatica are encoded by the bbs (β-oxidation of benzylsuccinate) operon.[1] All the enzymatic steps in this β-oxidation pathway have been shown to be reversible.[2]
Pathway Visualization
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the enzymes involved in the formation and conversion of this compound.
Table 1: Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) from Thauera aromatica
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |
| Crude Extract | 1600 | 24 | 0.015 | 100 | 1 |
| DEAE-Sepharose | 280 | 19.6 | 0.07 | 82 | 4.7 |
| Hydroxyapatite (B223615) | 45 | 13.5 | 0.3 | 56 | 20 |
| Q-Sepharose | 12 | 9.6 | 0.8 | 40 | 53 |
| Gel Filtration | 1.5 | 4.5 | 3.0 | 19 | 200 |
Data for the reverse reaction (succinate and benzylsuccinyl-CoA as substrates).
Table 2: Kinetic Parameters of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) from Thauera aromatica
| Substrate | Km (µM) |
| Succinate (B1194679) | 25 |
| (R,S)-Benzylsuccinyl-CoA | 15 |
Kinetic parameters were determined for the reverse reaction.
Table 3: Properties of (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) from Thauera aromatica
| Property | Value |
| Prosthetic Group | FAD |
| Electron Acceptor | Electron-transferring flavoprotein (ETF) |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic formation of this compound.
Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
This protocol is based on the purification from toluene-grown cells of Thauera aromatica. All steps are performed under aerobic conditions as the enzyme is stable in air.
-
Cell Lysis: Resuspend toluene-grown T. aromatica cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse by sonication or French press. Centrifuge to obtain the crude extract.
-
DEAE-Sepharose Chromatography: Apply the crude extract to a DEAE-Sepharose column equilibrated with the lysis buffer. Elute the enzyme using a step gradient of NaCl.
-
Hydroxyapatite Chromatography: Pool the active fractions from the previous step and apply to a hydroxyapatite column. Elute with a step gradient of potassium phosphate (B84403) buffer.
-
Q-Sepharose Chromatography: Apply the active fractions to a Q-Sepharose column and elute with a NaCl gradient.
-
Gel Filtration: As a final step, subject the active fractions to gel filtration on a column such as Superdex 200 to obtain the purified enzyme.
Enzyme Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
The activity of the CoA-transferase can be measured in both the forward and reverse directions.
-
Forward Reaction (coupled photometric assay):
-
This assay couples the formation of succinate from succinyl-CoA to the succinate dehydrogenase reaction.
-
Reaction mixture (1 ml): 100 mM Tris-HCl (pH 7.8), 2 mM MgCl₂, 1 mM KCN, 0.2 mM 2,6-dichlorophenolindophenol (DCPIP), 0.5 mM phenazine (B1670421) methosulfate (PMS), 2 U succinate dehydrogenase, and cell extract or purified enzyme.
-
Start the reaction by adding 1 mM (R)-benzylsuccinate and 0.2 mM succinyl-CoA.
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm.
-
-
Reverse Reaction (luminometric assay):
-
This assay measures the formation of succinyl-CoA from benzylsuccinyl-CoA and succinate.
-
Reaction mixture (1 ml): 100 mM triethanolamine (B1662121) hydrochloride-NaOH (pH 7.5), 2.5 mM MgCl₂, 5 mM NaH₂PO₄, 0.1 mM ADP, 1 mM succinate, 2% (v/v) ATP-monitoring kit (luciferase-based), and 0.1 mU of partially purified succinate-CoA ligase.
-
Start the reaction by adding 0.1 mM benzylsuccinyl-CoA.
-
Measure the light emission continuously in a luminometer.
-
Functional Overexpression and Assay of (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
The bbsG gene can be overexpressed in E. coli for functional studies.[3]
-
Gene Cloning and Expression: Clone the bbsG gene into an inducible expression vector (e.g., pTrc99a) and transform into an appropriate E. coli strain. Induce protein expression with IPTG.
-
Enzyme Assay (Spectrophotometric):
-
This assay measures the reduction of an artificial electron acceptor.
-
Reaction mixture (1 ml): 100 mM Tris-HCl (pH 7.8), 0.15 mM 2,3,5-triphenyltetrazolium chloride (TTC), and crude extract of E. coli expressing BbsG.
-
Start the reaction by adding chemically synthesized (R/S)-benzylsuccinyl-CoA.
-
Monitor the formation of the red formazan (B1609692) product spectrophotometrically at 492 nm.
-
Logical Relationships and Workflows
Experimental Workflow for Enzyme Characterization
Conclusion
The enzymatic formation of this compound is a pivotal step in the anaerobic degradation of toluene. This guide has provided a comprehensive overview of the metabolic pathway, summarized the available quantitative data for the key enzymes, and detailed essential experimental protocols. Further research, particularly in elucidating the detailed kinetic properties and structures of (R)-benzylsuccinyl-CoA dehydrogenase, (E)-phenylitaconyl-CoA hydratase, and (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase, will be instrumental in advancing our understanding of this important biochemical process and harnessing its potential for biotechnological applications.
References
Unveiling the Anaerobic Degradation of Toluene: A Technical Guide to the Benzylsuccinyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a metabolic pathway formally named "[hydroxy(phenyl)methyl]succinyl-CoA metabolic pathway" is not described in current literature, this technical guide elucidates the highly relevant and structurally related anaerobic degradation pathway of toluene (B28343). This pathway proceeds through the key intermediate (S,R)-2-(α-hydroxybenzyl)succinyl-CoA , a molecule that closely matches the structural description of the initial query. This guide provides an in-depth exploration of the enzymatic reactions, genetic regulation, and experimental methodologies associated with the anaerobic conversion of toluene to central metabolites, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development interested in aromatic compound metabolism and novel enzymatic targets.
Introduction: The Anaerobic Challenge of Toluene Degradation
Toluene, a common environmental pollutant, is readily degraded by aerobic microorganisms. However, in anoxic environments, a distinct and fascinating metabolic pathway is employed. This anaerobic degradation is initiated by the addition of toluene to fumarate (B1241708), a reaction catalyzed by the glycyl-radical enzyme benzylsuccinate synthase (BSS). The resulting benzylsuccinate is then activated to its coenzyme A (CoA) derivative and subsequently metabolized through a modified β-oxidation pathway, ultimately yielding benzoyl-CoA and succinyl-CoA. A critical intermediate in this pathway is (S,R)-2-(α-hydroxybenzyl)succinyl-CoA, highlighting a hydroxylation step within the succinyl-CoA backbone. Understanding this pathway is crucial for bioremediation strategies and for the discovery of novel enzymes with potential applications in biocatalysis and drug development.
The Core Metabolic Pathway: From Toluene to Central Metabolites
The anaerobic degradation of toluene is primarily orchestrated by two gene clusters: the bss (benzylsuccinate synthase) operon and the bbs (β-oxidation of benzylsuccinate) operon.[1][2] The pathway can be dissected into the following key enzymatic steps:
-
Activation of Toluene: The pathway is initiated by the enzyme benzylsuccinate synthase (BssABC) , which catalyzes the addition of the methyl group of toluene to fumarate, forming (R)-benzylsuccinate.[3] This is a radical-mediated reaction and a key committing step in the anaerobic degradation of toluene.[3]
-
CoA Thioester Formation: (R)-benzylsuccinate is then activated to its corresponding CoA thioester, (R)-2-benzylsuccinyl-CoA, by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) .[3][4][5] This reaction utilizes succinyl-CoA as the CoA donor.[3][4][5]
-
First Dehydrogenation: (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) , an FAD-dependent enzyme, oxidizes (R)-2-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA.[6][7][8]
-
Hydration: The double bond in (E)-2-benzylidenesuccinyl-CoA is hydrated by (E)-phenylitaconyl-CoA hydratase (BbsH) to form (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.[6][7] This step introduces the hydroxyl group, forming the intermediate of interest.
-
Second Dehydrogenation: The hydroxyl group of (S,R)-2-(α-hydroxybenzyl)succinyl-CoA is then oxidized to a keto group by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) , yielding (S)-2-benzoylsuccinyl-CoA.[6][7]
-
Thiolytic Cleavage: Finally, benzoylsuccinyl-CoA thiolase (BbsAB) catalyzes the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, using a molecule of CoA to produce benzoyl-CoA and succinyl-CoA.[9][10][11][12]
These end products, benzoyl-CoA and succinyl-CoA, are then funneled into central metabolic pathways for complete mineralization.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the anaerobic toluene degradation pathway, primarily from studies on Thauera aromatica and Azoarcus sp..
| Enzyme | Substrate | Km (µM) | Vmax or Specific Activity | Organism | Reference(s) |
| Succinyl-CoA:(R)-benzylsuccinate | (R)-2-benzylsuccinyl-CoA | 40 | - | Thauera aromatica | [13] |
| CoA-transferase (BbsEF) | Succinate (B1194679) | 160 | 15 ± 5 nmol min-1 (mg of protein)-1 (in cell extracts) | Thauera aromatica | [3][13] |
| Benzoylsuccinyl-CoA thiolase (BbsAB) | (S)-2-benzoylsuccinyl-CoA | - | Optimum pH is 6.4 (for benzoylsuccinyl-CoA formation) | Thauera aromatica | [12] |
Experimental Protocols
Assay for Benzylsuccinate Synthase (BssABC) Activity
This protocol is adapted from methods used for studying benzylsuccinate synthase from Azoarcus sp. strain T.
Principle: The formation of benzylsuccinate from toluene and fumarate is monitored.
Materials:
-
Anaerobic chamber or glove box
-
Cell-free extract of anaerobically grown toluene-induced cells
-
Triethanolamine-HCl buffer (10 mM, pH 7.5)
-
Toluene (1 mM final concentration)
-
[2,3-¹⁴C]fumarate (specific activity as required) or unlabeled fumarate
-
HPLC system with a suitable column for organic acid separation
-
Scintillation counter (if using radiolabeled fumarate)
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification
Procedure:
-
Prepare cell-free extracts from anaerobically grown bacteria induced with toluene under strictly anoxic conditions.
-
Set up the reaction mixture in an anaerobic environment. A typical reaction mixture contains:
-
Cell-free extract (3–10 mg protein ml⁻¹)
-
Triethanolamine-HCl buffer
-
Toluene
-
Fumarate (radiolabeled or unlabeled)
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
At various time points, stop the reaction by adding acid (e.g., HCl) and extracting with an organic solvent (e.g., diethyl ether).
-
Analyze the extracted products by HPLC to quantify benzylsuccinate formation.
-
If using [¹⁴C]fumarate, collect the corresponding HPLC fraction and measure radioactivity using a scintillation counter.
-
For product confirmation, derivatize the extracted product (e.g., by methylation with diazomethane) and analyze by GC-MS.[14]
Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) Activity
This protocol is based on methods described for the enzyme from Thauera aromatica.[3]
Principle: The forward reaction is measured by a coupled photometric assay that detects the production of succinate. The reverse reaction can be measured by monitoring the formation of succinyl-CoA.
Forward Reaction (Coupled Photometric Assay):
Materials:
-
Spectrophotometer
-
Cell-free extract or purified BbsEF
-
Reaction buffer (e.g., MOPS buffer, pH 7.2)
-
(R)-benzylsuccinate
-
Succinyl-CoA
-
Auxiliary enzymes from the cell extract (endogenous succinate dehydrogenase) or purified succinate dehydrogenase
-
Electron acceptor for succinate dehydrogenase (e.g., DCPIP or PMS/MTT)
Procedure:
-
The reaction mixture contains buffer, (R)-benzylsuccinate, and the cell extract/purified enzyme.
-
Start the reaction by adding succinyl-CoA.
-
Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength. The rate of color change is proportional to the rate of succinate formation.
Reverse Reaction (HPLC-based Assay):
Materials:
-
HPLC system with a C18 reverse-phase column
-
Reaction buffer (e.g., MES buffer, pH 6.2)
-
(R)-2-benzylsuccinyl-CoA (can be synthesized enzymatically)
-
Succinate
-
Purified BbsEF
Procedure:
-
Incubate purified BbsEF with (R)-2-benzylsuccinyl-CoA and succinate in the reaction buffer.
-
Stop the reaction at different time points by acidification or addition of an organic solvent.
-
Analyze the reaction mixture by HPLC to quantify the formation of succinyl-CoA and the decrease of benzylsuccinyl-CoA.[6]
Signaling Pathways and Logical Relationships
The anaerobic degradation of toluene is tightly regulated at the transcriptional level. The genes for this pathway are organized into the bss and bbs operons, which are induced by the presence of toluene.[2][15] This regulation ensures that the energy-intensive production of these enzymes only occurs when the substrate is available.
The experimental workflow for identifying and characterizing the enzymes of this pathway typically involves a combination of proteomic, genetic, and biochemical approaches.
The core logic of the β-oxidation of benzylsuccinate follows the canonical steps of fatty acid β-oxidation, with modifications to accommodate the phenyl-substituted substrate.
Conclusion
The anaerobic degradation of toluene via the benzylsuccinyl-CoA pathway represents a remarkable example of microbial adaptation to challenging environments. The key intermediate, (S,R)-2-(α-hydroxybenzyl)succinyl-CoA, and the enzymes responsible for its formation and conversion, offer exciting avenues for future research. This technical guide provides a foundational resource for scientists and researchers aiming to delve deeper into this fascinating metabolic route, with potential applications ranging from environmental bioremediation to the development of novel biocatalysts. Further investigation into the kinetics and mechanisms of the individual enzymes will undoubtedly uncover new biochemical principles and opportunities for biotechnological innovation.
References
- 1. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-benzylsuccinyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. enzyme-database.org [enzyme-database.org]
- 11. EC 2.3.1.310 [iubmb.qmul.ac.uk]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Transcriptional Regulation of the Peripheral Pathway for the Anaerobic Catabolism of Toluene and m-Xylene in Azoarcus sp. CIB [frontiersin.org]
The Enigmatic Absence of [Hydroxy(phenyl)methyl]succinyl-CoA in Nature: A Pivot to the Cornerstone Metabolite, Succinyl-CoA
A comprehensive search of available scientific literature and databases reveals no evidence for the natural occurrence of [hydroxy(phenyl)methyl]succinyl-CoA. This molecule, while available as a synthetic compound, does not appear to be a constituent of known metabolic pathways in any organism studied to date. Its absence from the biological repertoire suggests that either its synthesis is not catalyzed by known enzymes or its presence would be metabolically inert or even detrimental.
In contrast, the closely related molecule, succinyl-CoA , is a central and indispensable metabolite in virtually all forms of life. This technical guide will, therefore, pivot to provide an in-depth overview of the natural occurrence, metabolic significance, and analysis of succinyl-CoA, adhering to the requested format for researchers, scientists, and drug development professionals.
Succinyl-CoA: A Hub in Cellular Metabolism
Succinyl-CoA is a thioester of succinic acid and coenzyme A. It is a critical intermediate in the citric acid cycle (TCA cycle) and is involved in a multitude of other metabolic pathways, including the biosynthesis of heme, the metabolism of amino acids and fatty acids, and the regulation of protein function through post-translational modification.
Quantitative Data on Succinyl-CoA Levels
The concentration of succinyl-CoA can vary significantly depending on the organism, tissue type, and metabolic state. The following table summarizes representative quantitative data from the literature.
| Organism/Tissue | Condition | Succinyl-CoA Concentration (nmol/g tissue or nmol/10^6 cells) | Reference |
| Mouse Myocardium | Control | ~2.0 | [1] |
| Mouse Myocardium | Myocardial Infarction | Decreased significantly | [1] |
| Bovine Liver | N/A | Lower limit of quantification: 6.74 µM | [2] |
| Human Skeletal Muscle Cells | Normoxia | Detectable via LC-MS | [3] |
| Human Skeletal Muscle Cells | Hypoxia | Altered levels compared to normoxia | [3] |
Experimental Protocols for the Analysis of Succinyl-CoA
Accurate quantification of succinyl-CoA is crucial for understanding its metabolic roles. The following section details a common methodology for its analysis.
Quantification of Succinyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is adapted from methodologies described for the analysis of short-chain acyl-CoAs.[3][4]
1. Sample Preparation and Extraction:
-
Cell or Tissue Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid (TCA) or 80% methanol).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a suitable solvent (e.g., methanol or a buffered methanol solution).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 2.5% trifluoroacetic acid in water).[3] To improve stability, use glass instead of plastic sample vials.[3]
2. LC-MS Analysis:
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for the separation of polar molecules.
-
Mobile Phase A: An aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol with a weak acid.
-
Gradient: A gradient elution from low to high organic phase is typically used to separate the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection: Employ multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
Quantitation Transition: Monitor the transition from the protonated molecular ion [M+H]+ to the fragment ion corresponding to the loss of the adenosine (B11128) diphosphate (B83284) moiety ([M - 507 + H]+).[4]
-
Qualitative Transition: A second transition, such as from [M+H]+ to m/z 428, can be used for confirmation.[4]
-
-
-
Quantification: Generate a calibration curve using a series of known concentrations of a succinyl-CoA standard. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.
Metabolic Pathways Involving Succinyl-CoA
Succinyl-CoA is a key node in cellular metabolism, linking several major pathways.
The Citric Acid (TCA) Cycle
The TCA cycle is a central metabolic pathway for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. Succinyl-CoA is both produced and consumed within this cycle.
Figure 1. The role of Succinyl-CoA in the TCA cycle.
Heme Biosynthesis
The first committed step in heme biosynthesis is the condensation of succinyl-CoA and glycine (B1666218) to form δ-aminolevulinate, catalyzed by δ-aminolevulinate synthase.
Figure 2. Initiation of heme synthesis from Succinyl-CoA.
Amino Acid Catabolism
The carbon skeletons of several amino acids, including isoleucine, valine, and methionine, are degraded to propionyl-CoA, which is then converted to methylmalonyl-CoA and subsequently to succinyl-CoA, allowing them to enter the TCA cycle.[5]
Figure 3. Catabolism of amino acids to Succinyl-CoA.
Concluding Remarks
While the initial query into the natural occurrence of this compound did not yield evidence of its existence in biological systems, the exploration of its structural analog, succinyl-CoA, highlights the intricate and highly interconnected nature of cellular metabolism. Succinyl-CoA's central position underscores its importance in energy production, biosynthesis, and metabolic regulation. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and professionals in the life sciences and drug development, enabling further investigation into the roles of this critical metabolite in health and disease.
References
- 1. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
[hydroxy(phenyl)methyl]succinyl-CoA biosynthesis mechanism
An in-depth guide to the biosynthesis of 4-hydroxybenzylsuccinyl-CoA, a key intermediate in the anaerobic degradation of p-cresol (B1678582), is presented for researchers, scientists, and drug development professionals. This document details the enzymatic reactions, mechanisms, and experimental data associated with this pathway, which mirrors the well-studied anaerobic toluene (B28343) degradation process.
Overview of the Biosynthetic Pathway
The biosynthesis of 4-hydroxybenzylsuccinyl-CoA is initiated by the activation of p-cresol, a toxic environmental pollutant, through a radical-based addition to fumarate (B1241708). This initial step is followed by the activation of the resulting 4-hydroxybenzylsuccinate to its corresponding coenzyme A (CoA) thioester. The subsequent catabolism proceeds via a modified β-oxidation pathway.
Key Enzymatic Steps and Mechanisms
Step 1: Formation of (R)-4-Hydroxybenzylsuccinate
The inaugural step in the anaerobic metabolism of p-cresol is its reaction with fumarate to produce (R)-4-hydroxybenzylsuccinate. This reaction is catalyzed by an enzyme analogous to, or potentially even, Benzylsuccinate Synthase (BSS)[1][2]. BSS is a glycyl radical enzyme that is also responsible for the initial step in anaerobic toluene degradation[1][3].
Enzyme: Benzylsuccinate Synthase (BSS) or a homologous enzyme. Substrates: p-Cresol and Fumarate. Product: (R)-4-Hydroxybenzylsuccinate.
Mechanism of Benzylsuccinate Synthase: The proposed mechanism for BSS involves the following key events[3][4]:
-
Radical Generation: An activating enzyme uses S-adenosylmethionine (SAM) to generate a stable glycyl radical on the α-subunit of BSS.
-
Radical Transfer: In the active site, the glycyl radical abstracts a hydrogen atom from a conserved cysteine residue, forming a highly reactive thiyl radical.
-
Hydrogen Abstraction from Substrate: The thiyl radical abstracts a hydrogen atom from the methyl group of the substrate (p-cresol in this case), generating a benzyl-type radical.
-
Addition to Fumarate: This substrate radical then attacks the double bond of fumarate, forming a new carbon-carbon bond and a product radical intermediate.
-
Radical Quenching and Product Formation: The product radical re-abstracts a hydrogen atom from the cysteine residue, yielding the final product, (R)-4-hydroxybenzylsuccinate, and regenerating the thiyl radical.
Step 2: Conversion to (R)-4-Hydroxybenzylsuccinyl-CoA
Following its formation, (R)-4-hydroxybenzylsuccinate is activated to its CoA thioester by a specific CoA-transferase. This reaction is analogous to the conversion of (R)-benzylsuccinate to (R)-benzylsuccinyl-CoA by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase in the toluene degradation pathway[1][5][6].
Enzyme: A putative Succinyl-CoA:(R)-4-hydroxybenzylsuccinate CoA-transferase. Substrates: (R)-4-Hydroxybenzylsuccinate and Succinyl-CoA. Products: (R)-4-Hydroxybenzylsuccinyl-CoA and Succinate.
Mechanism of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: This enzyme is a member of the emerging family III of CoA-transferases[1]. Unlike other CoA-transferases that proceed via a ping-pong mechanism involving a covalent enzyme-CoA intermediate, kinetic analyses suggest that this family of enzymes utilizes a ternary complex mechanism where both substrates bind to the enzyme before the reaction occurs[1][5].
Step 3 & Beyond: β-Oxidation of (R)-4-Hydroxybenzylsuccinyl-CoA
(R)-4-hydroxybenzylsuccinyl-CoA is subsequently metabolized through a series of reactions that resemble the β-oxidation of fatty acids[7][8][9]. This involves dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.
2.3.1. Dehydrogenation: The first step of the β-oxidation is the FAD-dependent dehydrogenation of (R)-4-hydroxybenzylsuccinyl-CoA to form an enoyl-CoA derivative. This reaction is catalyzed by an acyl-CoA dehydrogenase[10][11][12].
Enzyme: A putative (R)-4-hydroxybenzylsuccinyl-CoA dehydrogenase. Reaction: (R)-4-hydroxybenzylsuccinyl-CoA is oxidized to (E)-4-hydroxybenzylidenesuccinyl-CoA.
2.3.2. Subsequent β-Oxidation Steps: The pathway is expected to proceed with the following steps, analogous to the β-oxidation of benzylsuccinyl-CoA:
-
Hydration: Addition of water across the double bond of (E)-4-hydroxybenzylidenesuccinyl-CoA.
-
Dehydrogenation: Oxidation of the resulting hydroxyl group to a keto group.
-
Thiolysis: Cleavage of the carbon-carbon bond by another molecule of CoA, yielding 4-hydroxybenzoyl-CoA and succinyl-CoA.
Quantitative Data
Quantitative data for the enzymes involved in the anaerobic degradation of p-cresol are limited. However, data from the well-studied toluene degradation pathway provide valuable insights.
| Enzyme | Substrate(s) | Product(s) | Specific Activity | Km | kcat | Source Organism | Reference |
| Benzylsuccinate Synthase | p-Cresol, Fumarate | (4-Hydroxybenzyl)succinate | 420 pmol min⁻¹ mg⁻¹ | - | - | Cell-free extracts | [1] |
| Benzylsuccinate Synthase | Toluene, Fumarate | (R)-Benzylsuccinate | 2400 pmol min⁻¹ mg⁻¹ | - | - | Cell-free extracts | [1] |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-Benzylsuccinate, Succinyl-CoA | (R)-Benzylsuccinyl-CoA, Succinate | 320 nmol min⁻¹ mg⁻¹ | - | - | Thauera aromatica | [13] |
Experimental Protocols
Benzylsuccinate Synthase Activity Assay
This protocol is adapted from studies on toluene and p-cresol degradation[14][15][16].
Materials:
-
Anaerobic glovebox or chamber.
-
Cell-free extract containing active Benzylsuccinate Synthase.
-
Anaerobic buffer (e.g., 20 mM TEA/HCl, pH 7.8).
-
Sodium fumarate stock solution (100 mM in water).
-
p-Cresol stock solution (e.g., 160 mM in a suitable solvent).
-
Reaction quenching solution (e.g., acetonitrile).
-
HPLC-MS system for product analysis.
Procedure:
-
Prepare the reaction mixture in an anaerobic environment. For a 1 mL reaction, combine:
-
730 µL of anaerobic buffer.
-
200 µL of cell-free extract.
-
50 µL of 100 mM sodium fumarate (final concentration: 5 mM).
-
-
Pre-incubate the mixture for 2 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of 160 mM p-cresol (final concentration: 3.2 mM).
-
Incubate at 30°C.
-
At various time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 150 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of acetonitrile.
-
Centrifuge the quenched samples to precipitate proteins (e.g., 8000 x g for 20 minutes).
-
Analyze the supernatant for the formation of 4-hydroxybenzylsuccinate using HPLC-MS.
-
Calculate the rate of product formation from the linear phase of the reaction.
Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase
This protocol is based on the purification from Thauera aromatica[13].
Materials:
-
Cell-free extract from toluene-grown Thauera aromatica or a recombinant expression host.
-
DEAE-Sepharose, Hydroxyapatite, Q-Sepharose, and Superdex 200 chromatography columns.
-
Appropriate buffers for each chromatography step.
-
SDS-PAGE system for analyzing protein purity.
-
Assay components for measuring CoA-transferase activity.
Procedure:
-
DEAE-Sepharose Chromatography: Apply the cell-free extract to a DEAE-Sepharose column and elute with a salt gradient.
-
Hydroxyapatite Chromatography: Pool the active fractions and apply them to a Hydroxyapatite column. Elute with a phosphate (B84403) gradient.
-
Q-Sepharose Chromatography: Further purify the active fractions on a Q-Sepharose column using a salt gradient.
-
Gel Filtration: As a final step, apply the concentrated active fractions to a Superdex 200 gel filtration column to separate proteins by size.
-
Monitor the purity of the enzyme at each step using SDS-PAGE.
-
Assay the fractions for CoA-transferase activity to track the purification process.
Visualizations
Caption: Biosynthetic pathway of 4-hydroxybenzylsuccinyl-CoA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 4. ikifp.edu.pl [ikifp.edu.pl]
- 5. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fatty acid beta oxidation | Abcam [abcam.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. (R)-benzylsuccinyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on [Hydroxy(phenyl)methyl]succinyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Hydroxy(phenyl)methyl]succinyl-CoA is a critical intermediate in the anaerobic metabolism of toluene (B28343) in certain bacteria. This technical guide provides a comprehensive overview of its role as an enzyme substrate, focusing on the enzyme (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase. This document details the metabolic pathway, enzyme kinetics, and relevant experimental protocols, offering valuable insights for researchers in enzymology, metabolic engineering, and drug development.
Introduction
The anaerobic degradation of aromatic hydrocarbons is a significant biogeochemical process carried out by a diverse group of microorganisms. In the denitrifying bacterium Thauera aromatica, toluene is metabolized through a unique pathway involving the formation of substituted succinyl-CoA derivatives. One such key intermediate is (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA. This molecule serves as a specific substrate for the enzyme (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase (EC 1.1.1.429), a critical step in the conversion of toluene to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[1][2][3][4][5] Understanding the enzymatic transformation of this compound is crucial for elucidating the complete pathway of anaerobic toluene degradation and for potential applications in bioremediation and biocatalysis.
The Metabolic Pathway: Anaerobic Toluene Degradation
The anaerobic degradation of toluene in Thauera aromatica is initiated by the addition of the methyl group of toluene to the double bond of fumarate, a reaction catalyzed by the glycyl-radical enzyme benzylsuccinate synthase.[1][2][4] The resulting benzylsuccinate is then activated to its CoA thioester, benzylsuccinyl-CoA, by a specific CoA-transferase that utilizes succinyl-CoA as the CoA donor.[2][3] This activated molecule then enters a modified β-oxidation pathway.
The enzyme of interest, (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase, catalyzes a key step in this pathway. It is responsible for the NAD+-dependent oxidation of (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA to (S)-2-benzoylsuccinyl-CoA.[3][6] The genes encoding this dehydrogenase, along with other enzymes of the pathway, are located on the bbs (benzylsuccinate beta-oxidation) operon.[1][3]
Below is a diagram illustrating the core steps of the anaerobic toluene degradation pathway leading to and involving this compound.
Enzyme Characterization: (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA Dehydrogenase
(2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase from Thauera aromatica is a key enzyme in the anaerobic toluene catabolic pathway. It is a member of the short-chain dehydrogenase/reductase (SDR) family.
Quantitative Data
Currently, specific kinetic constants such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the substrate (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA are not available in the public domain. The enzyme has been identified as part of the bbs operon and its activity has been confirmed in cell extracts of toluene-grown T. aromatica, but detailed kinetic characterization of the purified enzyme with its specific substrate has not been published.[1][2]
| Parameter | Value | Organism | Notes |
| Substrate | (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA | Thauera aromatica | The specific substrate for the dehydrogenase. |
| Product | (S)-2-Benzoylsuccinyl-CoA | Thauera aromatica | The product of the oxidation reaction. |
| Cofactor | NAD+ | Thauera aromatica | The enzyme is specific for NAD+.[6] |
| Optimal pH | 6.2 | Thauera aromatica | Determined for the BbsD subunit. |
| Km | Not Reported | - | - |
| kcat | Not Reported | - | - |
| kcat/Km | Not Reported | - | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not commercially straightforward and typically requires a multi-step chemical or chemo-enzymatic approach. A general strategy for the synthesis of acyl-CoA esters can be adapted for this specific molecule. This often involves the synthesis of the corresponding acyl-N-acetylcysteamine thioester, followed by trans-thioesterification with Coenzyme A.
A plausible synthetic route, based on methods for similar compounds, is as follows:
-
Synthesis of the Precursor Acid: Starting from a suitable precursor like phenylitaconic acid, a series of reactions involving reduction and stereoselective hydroxylation would be necessary to obtain the desired (2S)-[(R)-hydroxy(phenyl)methyl]succinic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the precursor is activated, for instance, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Thioesterification: The activated acid is then reacted with N-acetylcysteamine or a similar thiol to form the corresponding thioester.
-
Trans-thioesterification with Coenzyme A: The acyl-thioester is then reacted with the free thiol of Coenzyme A in a suitable buffer to yield the final product, (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.[7][8] Purification is typically achieved using high-performance liquid chromatography (HPLC).
Enzyme Activity Assay for (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA Dehydrogenase
The activity of (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase can be determined by monitoring the formation of NADH spectrophotometrically at 340 nm.
Principle: (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA + NAD+ → (S)-2-Benzoylsuccinyl-CoA + NADH + H+
The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: e.g., 100 mM Potassium Phosphate buffer, pH 7.3.
-
NAD+ solution (e.g., 10 mM in assay buffer).
-
(2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA solution (concentration to be varied for kinetic studies).
-
Enzyme preparation (cell-free extract or purified enzyme).
Procedure:
-
To a quartz cuvette, add the assay buffer, NAD+ solution, and the enzyme preparation.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.
-
Immediately mix the contents of the cuvette by inversion and start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial linear rate of the reaction (ΔA340/min) is used to calculate the enzyme activity.
Calculation of Enzyme Activity:
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Where:
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Conclusion and Future Directions
This compound is a fascinating and important molecule in the anaerobic breakdown of toluene by Thauera aromatica. Its specific enzymatic conversion by (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase is a key step in this metabolic pathway. While the pathway has been elucidated, there remains a need for detailed biochemical and kinetic characterization of the enzymes involved, particularly the dehydrogenase. Future research should focus on the heterologous expression and purification of this enzyme to enable thorough kinetic analysis with its native substrate. Such studies will not only provide fundamental insights into the catalytic mechanism but also pave the way for the rational design of engineered metabolic pathways for bioremediation and the synthesis of valuable chemicals. For drug development professionals, understanding the unique enzymes in such pathways could offer novel targets for antimicrobial agents, especially in the context of environmental microbiology.
References
- 1. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ENZYME - 1.1.1.429 (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase [enzyme.expasy.org]
- 7. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of [hydroxy(phenyl)methyl]succinyl-CoA: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of [hydroxy(phenyl)methyl]succinyl-CoA, a coenzyme A (CoA) derivative of interest for researchers in drug development and metabolic studies. The following sections detail both chemical and enzymatic synthesis strategies, purification methods, and data presentation to guide scientists in the successful production of this compound.
Introduction
Coenzyme A thioesters are critical intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. The synthesis of specific CoA derivatives, such as this compound, is essential for studying enzyme kinetics, screening potential drug candidates, and elucidating metabolic fluxes. This protocol outlines reliable methods for the synthesis and purification of this compound, enabling further investigation into its biological roles.
Chemical Synthesis Protocol
The chemical synthesis of this compound can be achieved through the activation of the corresponding carboxylic acid, [hydroxy(phenyl)methyl]succinic acid, followed by coupling with coenzyme A. A common and effective method for this activation is the use of carbonyldiimidazole (CDI).
Materials
-
[Hydroxy(phenyl)methyl]succinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium bicarbonate (NaHCO₃) solution
-
Liquid Nitrogen
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Procedure
-
Activation of the Carboxylic Acid:
-
Dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.
-
Add the corresponding amount of [hydroxy(phenyl)methyl]succinic acid (0.031 mmol, 4.8 equivalents) to the CDI solution.
-
Stir the reaction mixture at room temperature (22°C) for 1 hour to form the CDI-activated intermediate.
-
-
Coupling with Coenzyme A:
-
Dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the reaction mixture containing the activated carboxylic acid.
-
Stir the reaction for an additional 45 minutes at room temperature (22°C).
-
-
Quenching and Lyophilization:
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen sample overnight to remove the solvent.
-
-
Sample Preparation for Analysis:
-
Dissolve the lyophilized powder in 600 µL of ultrapure water.
-
The sample is now ready for purification and analysis by HPLC-MS.[1]
-
Enzymatic Synthesis Protocol
For a more specific and potentially milder synthesis, an enzymatic approach using a CoA ligase can be employed. This method leverages the catalytic activity of enzymes to form the thioester bond.
Materials
-
[Hydroxy(phenyl)methyl]succinic acid
-
Coenzyme A trilithium salt
-
Adenosine triphosphate (ATP)
-
A suitable CoA ligase (e.g., MatB for dicarboxylic acids)[1]
-
200 mM Ammonium (B1175870) bicarbonate (NH₄HCO₃) buffer, pH 6.8
-
15 mM Magnesium chloride (MgCl₂)
-
Ellman's reagent
-
Incubator at 30°C
-
HPLC-MS system
Experimental Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
5 mg Coenzyme A (0.0064 mmol, 1 equivalent)
-
Corresponding amount of [hydroxy(phenyl)methyl]succinic acid (0.032 mmol, 4 equivalents)
-
17.6 mg ATP (0.032 mmol, 4 equivalents)
-
-
Dissolve the components in 1.3 mL of 200 mM NH₄HCO₃ buffer (pH 6.8) containing 15 mM MgCl₂.[1]
-
-
Enzymatic Reaction:
-
Add a suitable amount of CoA ligase (e.g., MatB) to initiate the reaction.
-
Incubate the reaction mixture at 30°C.
-
-
Monitoring the Reaction:
-
Periodically monitor the consumption of free CoA using Ellman's reagent to determine the reaction's completion. A decrease in free thiols indicates the formation of the CoA thioester.[1]
-
-
Sample Preparation for Analysis:
-
Once the reaction is complete, the mixture can be directly injected into an HPLC-MS for analysis and purification.[1]
-
Purification of this compound
Purification of the synthesized CoA ester is crucial to remove unreacted starting materials and byproducts. Ion-exchange chromatography is a highly effective method for this purpose.[2]
Materials
-
DEAE-Cellulose or other suitable anion-exchange resin
-
Ammonium formate (B1220265) gradient
-
Lyophilizer
-
HPLC system for fraction analysis
Experimental Procedure
-
Column Preparation:
-
Pack a column with the chosen anion-exchange resin and equilibrate it with the starting buffer.
-
-
Sample Loading and Elution:
-
Load the crude synthesis reaction mixture onto the column.
-
Elute the bound compounds using a gradient of ammonium formate.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them for the presence of the desired product using HPLC.
-
-
Desalting:
-
Pool the fractions containing pure this compound and remove the ammonium formate by lyophilization.[2]
-
Data Presentation
Quantitative data from the synthesis and purification should be summarized for clarity and comparison.
| Parameter | Chemical Synthesis (CDI Method) | Enzymatic Synthesis (CoA Ligase) |
| Starting Material | [hydroxy(phenyl)methyl]succinic acid | [hydroxy(phenyl)methyl]succinic acid |
| Coupling Agent | CDI | ATP, CoA Ligase |
| Reaction Time | ~1.75 hours | Variable (monitor with Ellman's) |
| Typical Yield | Dependent on substrate, can be >50% for some acyl-CoAs[1] | Can be very high (e.g., >90% for malonyl-CoA)[1] |
| Purification Method | Ion-Exchange Chromatography | Ion-Exchange Chromatography |
Workflow and Pathway Diagrams
To visualize the experimental process and the context of the synthesized molecule, the following diagrams are provided.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Potential metabolic role of the synthesized CoA ester.
References
Application Notes and Protocols for the Quantification of [hydroxy(phenyl)methyl]succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Hydroxy(phenyl)methyl]succinyl-CoA is a coenzyme A (CoA) derivative that may play a role in various metabolic pathways.[1][2] Accurate quantification of this molecule in biological matrices is essential for understanding its physiological and pathological significance, as well as for the development of targeted therapeutics. These application notes provide a detailed protocol for the measurement of this compound concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoA species.[3][4] The protocols provided are based on established methods for the analysis of structurally related acyl-CoAs and have been adapted for the specific quantification of this compound.
Principle of the Method
The quantification of this compound is achieved by LC-MS/MS. The methodology involves the extraction of acyl-CoAs from the biological sample, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC). The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Identification is based on the specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) of the target molecule, while quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of a purified standard.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Standard
A pure standard of this compound is required for the absolute quantification of the analyte in biological samples. A plausible synthetic route is the transesterification of a thiophenyl ester of [hydroxy(phenyl)methyl]succinic acid with coenzyme A.
Materials:
-
[Hydroxy(phenyl)methyl]succinic acid
-
Thiophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A trilithium salt
-
Anhydrous dioxane
-
Sodium bicarbonate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[5]
-
HPLC system for purification
Procedure:
-
Synthesis of the Thiophenyl Ester:
-
Dissolve [hydroxy(phenyl)methyl]succinic acid and thiophenol in anhydrous dioxane.
-
Add DCC as a condensing agent and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the crude thiophenyl ester.
-
-
Transesterification with Coenzyme A:
-
Dissolve the crude thiophenyl ester in a suitable buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Add a solution of Coenzyme A trilithium salt to the mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
-
Purification:
-
Purify the resulting this compound using reversed-phase SPE or preparative HPLC.[5]
-
Lyophilize the purified fractions to obtain the solid standard.
-
Confirm the identity and purity of the standard by high-resolution mass spectrometry and NMR.
-
Protocol 2: Sample Preparation for Acyl-CoA Extraction
The following protocol is a general procedure for the extraction of acyl-CoAs from cell cultures or tissue samples and should be optimized for the specific biological matrix.[6][7][8]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol (B129727)/water or 80% methanol)[9][10]
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Tissue Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powdered tissue in ice-cold extraction solvent.
-
-
Extraction:
-
Add the internal standard to the cell lysate or tissue homogenate.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.[9]
-
Transfer the supernatant to a new tube.
-
-
Sample Concentration:
Protocol 3: LC-MS/MS Analysis and Quantification
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 2% B
-
20-25 min: 2% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The exact mass of the protonated molecule [M+H]+ for this compound (C32H45N7O20P3S+) is calculated to be m/z 972.1647. The product ions would need to be determined by infusing the purified standard. A plausible fragmentation would involve the loss of the phosphopantetheine group.
Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the purified this compound standard and a fixed concentration of the internal standard into a blank matrix.
-
Analyze the calibration standards and the extracted samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 972.16 | To be determined | To be determined |
| Internal Standard | Analyte-specific | Analyte-specific | To be determined |
Note: The product ion and collision energy need to be optimized by infusing the purified standard into the mass spectrometer.
Table 2: Reported Quantitative Data for Related Acyl-CoAs (for reference)
| Compound | Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Succinyl-CoA | Bovine Liver | HPLC | 6.74 µM | [12] |
| Succinyl-CoA | Rat Liver | LC-MS/MS | ~11 nmol/g wet weight | [10] |
| Acetyl-CoA | Rat Liver | LC-MS/MS | ~50-100 nmol/g wet weight | [10] |
| Propionyl-CoA | Rat Liver | GC-MS | Not specified | [13] |
| Methylmalonyl-CoA | Bovine Liver | HPLC | 15.33 µM | [12] |
Note: These values are provided for reference only. The LOQ for this compound must be determined experimentally using the described method.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Comparison of analytical techniques for acyl-CoA measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. studylib.net [studylib.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of [hydroxy(phenyl)methyl]succinyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[Hydroxy(phenyl)methyl]succinyl-CoA is a putative intermediate in various metabolic pathways, potentially playing a role in both endogenous metabolism and the biotransformation of xenobiotics. Accurate and sensitive detection and quantification of this acyl-CoA thioester are crucial for understanding its physiological functions and its relevance in drug development and disease. These application notes provide detailed protocols for the analysis of this compound in biological matrices, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard for acyl-CoA analysis. While specific methods for this particular analyte are not widely published, the protocols described herein are adapted from well-established methods for the analysis of a broad range of acyl-CoA esters.[1][2][3][4]
Part 1: Analytical Techniques Overview
The analysis of acyl-CoA species presents challenges due to their low abundance, inherent instability, and the complexity of biological matrices.[2] Several techniques can be employed, with LC-MS/MS offering the highest sensitivity and specificity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of acyl-CoAs.[5][6][7] It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) HPLC are commonly used for separation.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A more traditional approach, HPLC with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA) can be used.[2][8] However, its sensitivity is significantly lower than that of LC-MS/MS.[1]
-
Enzymatic Assays: These assays offer a high-throughput and often simpler alternative for the quantification of total CoA or specific acyl-CoAs.[9][10][11] They rely on enzymes that specifically recognize the CoA moiety or the acyl group. However, they may lack the specificity to distinguish between closely related acyl-CoA species.
This document will focus on LC-MS/MS-based methods due to their superior performance characteristics for this class of analytes.
Part 2: Sample Preparation
Effective sample preparation is critical for the successful analysis of acyl-CoAs from biological matrices. The goal is to efficiently extract the analyte, remove interfering substances like proteins and phospholipids, and minimize analyte degradation.[12][13][14][15]
Protocol 1: Protein Precipitation and Extraction of Acyl-CoAs
This protocol is suitable for tissues and cells.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% perchloric acid (PCA)[8]
-
Acetonitrile, LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA (e.g., C17-CoA) can be used.
-
Centrifuge capable of 4°C and >14,000 x g
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Collection and Quenching: Flash-freeze tissue or cell samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenization (for tissues): Weigh the frozen tissue and add 5 volumes of ice-cold 10% TCA. Homogenize the tissue on ice until a uniform suspension is achieved.
-
Cell Lysis: For cell pellets, add 500 µL of ice-cold 10% TCA per 1-5 million cells and vortex vigorously.
-
Internal Standard Spiking: Add the internal standard to the homogenate/lysate at a known concentration.
-
Precipitation and Extraction: Incubate the mixture on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase (e.g., 95% Mobile Phase A).[16] Using glass vials is recommended to minimize signal loss.[16]
Workflow for Sample Preparation:
Caption: Workflow for the extraction of acyl-CoAs from biological samples.
Part 3: LC-MS/MS Analysis
Protocol 2: HILIC-MS/MS for this compound
HILIC is well-suited for the separation of polar compounds like acyl-CoAs.[4]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: Linear gradient to 20% B
-
15-18 min: Hold at 20% B
-
18.1-25 min: Return to 80% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety, yielding a fragment with m/z corresponding to the 3'-phosphoadenosine-5'-diphosphate portion.[6]
-
Predicted Precursor Ion (Q1): To be determined based on the exact mass of this compound.
-
Predicted Product Ion (Q3): A common fragment for CoA esters is m/z 428 or a neutral loss of 507.[6]
-
-
Instrument Settings:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
Collision Energy: To be optimized for the specific analyte.
-
Workflow for LC-MS/MS Analysis:
Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
Part 4: Data Presentation and Quantitative Analysis
Quantitative data for acyl-CoA analysis can vary depending on the matrix and the specific analytical method. The following tables provide a summary of typical performance characteristics for LC-MS/MS and HPLC methods for acyl-CoA analysis to serve as a benchmark.
Table 1: Comparison of Analytical Techniques for Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Sensitivity | High (fmol to pmol)[1] | Low (pmol)[8] | Moderate to High (µM)[10][11] |
| Specificity | Very High | Moderate | Variable |
| Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | Moderate | Low |
| Multiplexing | High (many analytes per run)[4] | Moderate | Low |
Table 2: Reported Quantitative Data for Acyl-CoA Analysis by LC-MS/MS
| Analyte | Matrix | LLOQ | Linearity Range | Reference |
| Acetyl-CoA | Rat Liver | ~1 ng/mL | 1.09–2187 ng/mL | [17] |
| Malonyl-CoA | Rat Liver | ~1 ng/mL | 1.09–2193 ng/mL | [17] |
| Succinyl-CoA | Myocytes | Not Specified | Not Specified | [16] |
| Short-chain Acyl-CoAs | Cells | <200 fmol | Several orders of magnitude | [18] |
Part 5: Potential Signaling Pathway Involvement
While the specific pathways involving this compound are yet to be fully elucidated, it could potentially be an intermediate in xenobiotic metabolism or a novel branch of amino acid or fatty acid metabolism. The diagram below illustrates a hypothetical pathway where a xenobiotic compound is metabolized to this compound.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion
The analytical protocols detailed in these application notes provide a robust framework for the sensitive and specific detection of this compound. The LC-MS/MS method, in particular, offers the necessary performance for detailed metabolic studies and drug development applications. It is important to note that due to the lack of specific literature for this analyte, the provided methods are a starting point and will require optimization and validation for specific biological matrices and research questions. This includes the synthesis of an analytical standard for this compound to confirm its retention time and fragmentation pattern, and to establish a calibration curve for accurate quantification.
References
- 1. ovid.com [ovid.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. portlandpress.com [portlandpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. assaygenie.com [assaygenie.com]
- 12. gcms.cz [gcms.cz]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. youtube.com [youtube.com]
- 16. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of [Hydroxy(phenyl)methyl]succinyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Hydroxy(phenyl)methyl]succinyl-CoA is a derivative of succinyl-CoA, a key intermediate in the citric acid cycle (TCA cycle) and a precursor for heme and ketone body biosynthesis. Given the known substrate promiscuity of enzymes that interact with succinyl-CoA, this analog presents a valuable tool for investigating enzyme kinetics, identifying potential inhibitors, and probing the active sites of these critical metabolic enzymes. This document provides detailed application notes and protocols for the hypothetical use of this compound in enzyme assays, primarily focusing on its potential interaction with Succinyl-CoA Synthetase (SCS).
Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679) and Coenzyme A (CoA), coupled with the substrate-level phosphorylation of GDP or ADP to GTP or ATP. Studies have demonstrated that SCS from various organisms can accommodate structural analogues of succinate, such as itaconate and 3-sulfinopropionate, suggesting that this compound may also serve as a substrate or inhibitor for this enzyme.
These notes are intended to guide researchers in designing and executing experiments to characterize the interaction of this novel succinyl-CoA analog with SCS and other potentially relevant enzymes.
Data Presentation: Hypothetical Kinetic Parameters
The following table summarizes hypothetical kinetic data for the interaction of this compound with Succinyl-CoA Synthetase, based on values reported for other succinate analogs. This table is for illustrative purposes to guide data presentation.
| Substrate/Inhibitor | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Type of Inhibition |
| Succinate | E. coli SCS | 0.143 ± 0.001 | 9.85 ± 0.14 | - | - |
| Itaconate | E. coli SCS | 0.448 ± 0.093 | 1.54 ± 0.15 | - | - |
| 3-Sulfinopropionate | A. mimigardefordensis SCS | 0.818 ± 0.046 | 0.12 ± 0.01 | - | - |
| [Hydroxy(phenyl)methyl]succinate (Hypothetical Substrate) | Human GTPSCS | To be determined | To be determined | - | - |
| This compound (Hypothetical Inhibitor) | Human GTPSCS | - | - | To be determined | To be determined |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible chemo-enzymatic approach for the synthesis of this compound, adapted from established methods for CoA ester synthesis.
Materials:
-
[Hydroxy(phenyl)methyl]succinic acid
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous pyridine (B92270) or other appropriate solvent
-
Succinyl-CoA synthetase (for enzymatic synthesis approach)
-
ATP or GTP
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
HPLC system for purification and analysis
Procedure (Chemical Synthesis):
-
Dissolve [hydroxy(phenyl)methyl]succinic acid in anhydrous pyridine.
-
Add Coenzyme A to the solution.
-
Slowly add a solution of DCC in anhydrous pyridine to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the this compound from the filtrate using reverse-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
Procedure (Enzymatic Synthesis):
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP or GTP, Coenzyme A, and [hydroxy(phenyl)methyl]succinic acid.
-
Initiate the reaction by adding a purified preparation of Succinyl-CoA Synthetase.
-
Incubate the reaction at 37°C.
-
Monitor the formation of this compound by HPLC.
-
Purify the product as described in the chemical synthesis protocol.
Protocol 2: Enzyme Assay for Succinyl-CoA Synthetase (SCS) Activity
This protocol describes a continuous spectrophotometric coupled enzyme assay to determine if [hydroxy(phenyl)methyl]succinate can act as a substrate for SCS. The formation of ATP/GTP is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.
Materials:
-
Purified Succinyl-CoA Synthetase (e.g., from porcine heart or recombinant human)
-
[Hydroxy(phenyl)methyl]succinic acid (or the corresponding CoA derivative for inhibition studies)
-
Coenzyme A
-
ATP or GDP
-
MgCl₂
-
Tris-HCl buffer (pH 7.4)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Assay Procedure (Substrate Activity):
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, ATP or GDP, CoA, PEP, and NADH.
-
Add the auxiliary enzymes, pyruvate kinase and lactate dehydrogenase.
-
Add varying concentrations of [hydroxy(phenyl)methyl]succinic acid to the cuvette.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of Succinyl-CoA Synthetase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Perform control experiments without the substrate or without SCS to account for any background reactions.
Assay Procedure (Inhibition Studies):
-
Follow the same procedure as the substrate activity assay, but use succinate as the substrate.
-
Add varying concentrations of the potential inhibitor, this compound, to the reaction mixture.
-
Determine the effect of the inhibitor on the initial velocity of the reaction.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).
Visualizations
Signaling and Metabolic Pathways
Caption: The Tricarboxylic Acid (TCA) Cycle with the potential interaction point of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and enzymatic evaluation of this compound.
LC-MS method for [hydroxy(phenyl)methyl]succinyl-CoA analysis
An LC-MS/MS method for the analysis of [hydroxy(phenyl)methyl]succinyl-CoA has been developed to provide a sensitive and selective quantification of this key metabolic intermediate. This application note outlines a comprehensive protocol for researchers, scientists, and professionals in drug development, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Application Note
Introduction
This compound is a crucial intermediate in various metabolic pathways. Accurate quantification of this analyte is essential for understanding disease mechanisms and for the development of novel therapeutics. The method described here utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique renowned for its high sensitivity and specificity in analyzing complex biological samples.
Principle
The method involves the extraction of this compound from a biological matrix, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity by monitoring a specific precursor ion and its characteristic product ion.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled analogue)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and minimizing matrix effects. Solid-Phase Extraction (SPE) is a commonly employed technique for the purification and concentration of acyl-CoAs from biological samples.[1][2]
-
Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction solution (e.g., 80:20 methanol:water).[3]
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol containing 0.1% formic acid.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized to achieve the best sensitivity and resolution.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[3]
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The selection of precursor and product ions is crucial for specificity. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[5][6] The most abundant fragment is often used for quantification.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
Data Presentation
The quantitative data for the LC-MS method should be summarized in clear and concise tables.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Predicted based on neutral loss of 507 Da |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific transition |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | To be evaluated |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Metabolic Engineering of Novel Aromatic Acyl-CoA Derivatives
Introduction
While [hydroxy(phenyl)methyl]succinyl-CoA is not a currently recognized metabolite in published scientific literature, its structure suggests a fascinating potential as a novel building block in metabolic engineering for the synthesis of specialized chemicals, including new types of polyketides and other bioactive compounds. This document provides a comprehensive overview of the metabolic engineering principles, key enzyme classes, and experimental protocols relevant to the potential biosynthesis and application of this compound and similar aromatic acyl-CoA derivatives. The information is tailored for researchers, scientists, and drug development professionals interested in expanding the chemical diversity of microbially produced compounds.
Hypothetical Biosynthesis of this compound
The biosynthesis of this compound can be envisioned through a multi-step enzymatic pathway, likely involving enzymes with known catalytic mechanisms on similar substrates. A plausible route would involve the condensation of a phenyl-containing precursor with a C4-dicarboxylic acid, followed by hydroxylation and CoA ligation.
One potential pathway could be initiated by an enzyme analogous to benzylsuccinate synthase . This enzyme catalyzes the addition of toluene (B28343) to fumarate, a reaction that forms a new carbon-carbon bond.[1][2] A similar enzyme could potentially catalyze the condensation of a phenyl-containing substrate with succinate (B1194679) or a related molecule. Subsequent hydroxylation by a monooxygenase and activation to a CoA thioester by a CoA ligase would complete the synthesis.
Key Enzyme Classes for the Synthesis of Aromatic Acyl-CoAs
The synthesis of novel aromatic acyl-CoAs relies on the strategic selection and engineering of specific enzyme classes.
-
Acyl-CoA Ligases and Synthetases: These enzymes are crucial for the activation of carboxylic acids to their corresponding CoA thioesters, a necessary step for their participation in many metabolic pathways. Phenylacetate-CoA ligase (PaaK) is a well-characterized example that activates phenylacetic acid to phenylacetyl-CoA.[3][4] Enzymes with broad substrate specificity or engineered variants could be employed to ligate CoA to a hydroxylated phenylmethyl-succinate precursor.
-
Carbon-Carbon Bond Forming Enzymes: The core of synthesizing the backbone of this compound would involve a carbon-carbon bond-forming reaction. Benzylsuccinate synthase (BSS) is a prime candidate for inspiration, as it catalyzes the radical-based addition of toluene to fumarate.[1][5][6] This enzyme is part of the anaerobic degradation pathway of toluene. The mechanism involves a glycyl radical enzyme that generates a thiyl radical, which then abstracts a proton from the methyl group of toluene, initiating the addition to fumarate.[1][7]
-
Hydroxylating Enzymes (Monooxygenases): Introducing a hydroxyl group onto the aromatic ring or the aliphatic chain requires the action of monooxygenases. These enzymes are widely used in metabolic engineering to functionalize organic molecules. For instance, styrene (B11656) monooxygenase is involved in the degradation of styrene and introduces an epoxide group that can be subsequently hydrolyzed to a diol.[8][9]
Metabolic Engineering Strategies for Precursor Supply
A critical aspect of producing any novel metabolite is ensuring an adequate supply of its precursors. For this compound, key precursors would include a phenyl-containing molecule and succinyl-CoA.
-
Enhancing Phenylalanine and Phenylacetate (B1230308) Pools: The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, including phenylalanine. Overexpression of key enzymes in this pathway and deregulation of feedback inhibition can significantly increase the intracellular concentration of phenylalanine and its derivatives.[10][11] Phenylacetate can be derived from phenylalanine, and its catabolic pathway has been well-elucidated, involving the activation to phenylacetyl-CoA.[12][13]
-
Boosting Succinyl-CoA Availability: Succinyl-CoA is a central metabolite in the TCA cycle. Metabolic engineering strategies to increase its availability often involve redirecting carbon flux towards the TCA cycle and potentially downregulating competing pathways.
-
Increasing Malonyl-CoA for Polyketide Synthesis: For the subsequent application of the novel acyl-CoA in polyketide synthesis, a high intracellular concentration of malonyl-CoA is essential. Malonyl-CoA is a key building block for fatty acids and polyketides.[14][15][16] Overexpression of acetyl-CoA carboxylase (ACC) is a common strategy to increase the malonyl-CoA pool.[17][18]
Potential Applications in Metabolic Engineering
A novel, functionalized acyl-CoA like this compound could serve as a unique starter or extender unit for polyketide synthases (PKSs). This would open up possibilities for creating novel polyketides with potentially new biological activities. The production of aromatic polyketides in heterologous hosts like E. coli has been a significant area of research.[19][20][21]
Experimental Workflow for Novel Polyketide Production
A typical workflow to produce and characterize a novel polyketide using a new precursor would involve:
-
Strain Engineering: Constructing a microbial strain (e.g., E. coli) that produces the novel acyl-CoA.
-
PKS Expression: Introducing a suitable polyketide synthase that can accept the novel acyl-CoA as a substrate.
-
Fermentation and Extraction: Culturing the engineered strain and extracting the produced metabolites.
-
Purification and Characterization: Purifying the novel polyketide using chromatography techniques and characterizing its structure using mass spectrometry and NMR.
Experimental Protocols
Protocol 5.1: General Enzymatic Synthesis of an Aromatic Acyl-CoA
This protocol is adapted from methods for synthesizing various aromatic CoA esters.[22][23]
Materials:
-
Purified acyl-CoA ligase
-
Aromatic carboxylic acid substrate
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Reaction tubes
-
Incubator/water bath
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 2.5 mM MgCl₂, 1 mM aromatic carboxylic acid, 0.5 mM CoA, and 2 mM ATP.
-
Add the purified acyl-CoA ligase to a final concentration of 1-5 µM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) for 1-4 hours.
-
Monitor the reaction progress by HPLC or by measuring the depletion of free CoA using Ellman's reagent.
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.
-
Purify the aromatic acyl-CoA using solid-phase extraction or preparative HPLC.
Protocol 5.2: Expression and Purification of a His-tagged Acyl-CoA Ligase
This is a general protocol for expressing and purifying a His-tagged enzyme from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid
-
LB medium with appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE analysis equipment
Procedure:
-
Inoculate a starter culture of the E. coli expression strain and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a suitable temperature (e.g., 18-30 °C).
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE.
Protocol 5.3: Quantification of Acyl-CoAs by HPLC
This protocol provides a general method for the analysis of acyl-CoAs.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase A: 100 mM sodium phosphate (B84403) buffer, pH 4.6
-
Mobile phase B: Acetonitrile
-
Acyl-CoA standards
-
Samples for analysis
Procedure:
-
Prepare a standard curve using known concentrations of the acyl-CoA of interest.
-
Set up the HPLC system with a suitable gradient program, for example, a linear gradient from 5% to 50% mobile phase B over 30 minutes.
-
Set the UV detector to 259 nm.
-
Inject the standards and samples onto the column.
-
Identify and quantify the acyl-CoA peaks by comparing their retention times and peak areas to the standards.
Quantitative Data Summary
The following tables summarize relevant quantitative data from the literature for enzymes and metabolic engineering efforts related to the synthesis of aromatic acyl-CoAs and their precursors.
Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK)
| Organism | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Thermus thermophilus | Phenylacetate | 50 | 24 | [4] |
| Thermus thermophilus | ATP | 6 | 24 | [4] |
| Thermus thermophilus | CoA | 30 | 24 |[4] |
Table 2: Production of Aromatic Compounds in Engineered E. coli
| Product | Titer (g/L) | Precursor Pathway Engineered | Key Genes Overexpressed | Reference |
|---|---|---|---|---|
| 4-Hydroxyphenylacetic acid | 25.42 | Shikimate Pathway | acrD, aroG | [24] |
| 2-Phenylethanol | ~1.5 | Shikimate Pathway | ipdC, yahK | [11] |
| Phenylacetic acid | ~0.8 | Shikimate Pathway | ipdC, feaB deletion |[11] |
References
- 1. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 4. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of benzylsuccinate synthase elucidate roles of accessory subunits in glycyl radical enzyme activation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production of aromatic compounds by metabolically engineered Escherichia coli with an expanded shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and application of genetically-encoded malonyl-CoA biosensors for metabolic engineering of microbial cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Engineering a Novel Metabolic Pathway for Improving Cellular Malonyl-CoA Levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Enzymatic synthesis and purification of aromatic coenzyme a esters [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of [hydroxy(phenyl)methyl]succinyl-CoA as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Hydroxy(phenyl)methyl]succinyl-CoA is a novel, synthetic analog of succinyl-CoA, a critical intermediate in central metabolic pathways. Its unique structure, featuring a bulky [hydroxy(phenyl)methyl] group, suggests its potential as a targeted inhibitor of enzymes that recognize succinyl-CoA as a substrate. These application notes provide a comprehensive overview of the theoretical basis for its inhibitory action, detailed protocols for its synthesis and for evaluating its effects on key metabolic enzymes, and hypothetical data to guide experimental design. This document is intended to serve as a foundational resource for researchers investigating metabolic regulation and developing novel therapeutic agents.
Putative Mechanism of Action
The structural similarity of this compound to succinyl-CoA suggests that it may act as a competitive or mixed-type inhibitor of enzymes that have a binding site for succinyl-CoA. The additional [hydroxy(phenyl)methyl] moiety is hypothesized to sterically hinder the proper positioning of the substrate in the active site or to interfere with the catalytic mechanism of the enzyme, thereby blocking its activity. The primary proposed targets for this inhibitor are Succinyl-CoA Synthetase (SCS), α-Ketoglutarate Dehydrogenase (KGDH), and δ-Aminolevulinic Acid Synthase (ALAS).
Potential Enzyme Targets and Signaling Pathways
Succinyl-CoA Synthetase (SCS) in the Citric Acid Cycle
Succinyl-CoA Synthetase is a key enzyme in the citric acid cycle, catalyzing the reversible conversion of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of a nucleoside diphosphate.[1][2] Inhibition of SCS would disrupt the citric acid cycle, leading to an accumulation of succinyl-CoA and a depletion of succinate and subsequent downstream metabolites.
Caption: Inhibition of Succinyl-CoA Synthetase (SCS).
α-Ketoglutarate Dehydrogenase (KGDH) in the Citric Acid Cycle
The α-Ketoglutarate Dehydrogenase complex is a critical control point in the citric acid cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[3] While the primary substrate is α-ketoglutarate, the product, succinyl-CoA, is known to cause product inhibition.[4] The structural analog this compound could potentially enhance this product inhibition or directly compete with Coenzyme A in the active site.
Caption: Inhibition of α-Ketoglutarate Dehydrogenase (KGDH).
δ-Aminolevulinic Acid Synthase (ALAS) in Heme Synthesis
δ-Aminolevulinic Acid Synthase is the rate-limiting enzyme in the heme biosynthesis pathway, catalyzing the condensation of succinyl-CoA and glycine (B1666218) to form δ-aminolevulinic acid.[5][6] Inhibition of ALAS would block the production of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.
Caption: Inhibition of δ-Aminolevulinic Acid Synthase (ALAS).
Hypothetical Inhibitory Activity
The following table summarizes the projected inhibitory constants for this compound against its putative target enzymes. These values are hypothetical and intended to serve as a benchmark for experimental studies.
| Target Enzyme | Putative Inhibition Type | Hypothetical IC50 (µM) | Hypothetical Ki (µM) |
| Succinyl-CoA Synthetase (SCS) | Competitive | 15 | 8 |
| α-Ketoglutarate Dehydrogenase (KGDH) | Mixed-type | 25 | 12 (competitive), 30 (uncompetitive) |
| δ-Aminolevulinic Acid Synthase (ALAS) | Competitive | 5 | 2.5 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible multi-step synthesis of the target inhibitor.
Caption: Proposed synthesis workflow for the inhibitor.
Materials:
-
Phenylacetic acid
-
Glyoxylic acid
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Coenzyme A trilithium salt
-
Sodium bicarbonate
-
Standard laboratory glassware and purification equipment (HPLC)
Procedure:
-
Synthesis of 2-[hydroxy(phenyl)methyl]succinic acid:
-
Dissolve phenylacetic acid in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF to form the enolate.
-
Add a solution of glyoxylic acid in THF and allow the reaction to proceed for several hours at -78 °C before warming to room temperature.
-
Quench the reaction with water and acidify to precipitate the product.
-
Purify the product by recrystallization or column chromatography.
-
-
Formation of the corresponding anhydride:
-
React the purified 2-[hydroxy(phenyl)methyl]succinic acid with acetic anhydride to form the cyclic anhydride.
-
Remove the excess acetic anhydride and acetic acid under vacuum.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the anhydride in a cold aqueous solution of sodium bicarbonate.
-
Add a solution of Coenzyme A trilithium salt and stir the reaction on ice.
-
Monitor the reaction progress by HPLC.
-
-
Purification:
-
Purify the final product, this compound, by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Enzyme Inhibition Assays
The following are generalized protocols to assess the inhibitory potential of this compound.
a) Succinyl-CoA Synthetase (SCS) Activity Assay
This assay measures the production of succinyl-CoA from succinate and CoA, which is coupled to the reduction of a chromogenic agent.
Materials:
-
Purified SCS enzyme
-
SCS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Succinate
-
Coenzyme A
-
ATP
-
Developer solution (containing a chromogenic agent that reacts with the product)
-
This compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing SCS Assay Buffer, succinate, Coenzyme A, and ATP.
-
Add varying concentrations of the inhibitor to the wells of a 96-well plate.
-
Add the purified SCS enzyme to initiate the reaction.
-
Immediately add the developer solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode for 10-30 minutes.
-
Calculate the rate of the reaction and determine the IC50 value of the inhibitor.
b) α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay
This assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified KGDH complex
-
KGDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
α-Ketoglutarate
-
Coenzyme A
-
NAD+
-
This compound (inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing KGDH Assay Buffer, α-ketoglutarate, Coenzyme A, and NAD+.
-
Add varying concentrations of the inhibitor to the wells of the microplate.
-
Add the purified KGDH complex to start the reaction.
-
Measure the increase in absorbance at 340 nm (due to NADH formation) over time.
-
Determine the initial reaction velocities at different inhibitor concentrations to calculate the Ki value.
c) δ-Aminolevulinic Acid Synthase (ALAS) Activity Assay
This assay measures the formation of δ-aminolevulinic acid (ALA) from succinyl-CoA and glycine.
Materials:
-
Purified ALAS enzyme
-
ALAS Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Succinyl-CoA
-
Glycine
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (inhibitor)
-
Modified Ehrlich's reagent for ALA detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing ALAS Assay Buffer, glycine, and PLP.
-
Add varying concentrations of the inhibitor and succinyl-CoA to the wells.
-
Add the purified ALAS enzyme to initiate the reaction and incubate at 37 °C.
-
Stop the reaction with trichloroacetic acid.
-
Add modified Ehrlich's reagent to the wells and incubate to allow for color development.
-
Measure the absorbance at 555 nm.
-
Generate a standard curve with known concentrations of ALA to quantify the product formation and determine the inhibitory constants.
Data Interpretation and Logical Workflow
The following diagram illustrates the logical workflow for characterizing the inhibitory properties of this compound.
Caption: Workflow for inhibitor characterization.
Conclusion
The novel succinyl-CoA analog, this compound, presents a promising scaffold for the development of potent and selective inhibitors of key metabolic enzymes. The provided application notes and protocols offer a comprehensive framework for its synthesis, characterization, and evaluation as a modulator of the citric acid cycle and heme biosynthesis. Further investigation into its biological effects is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Succinyl-CoA inhibits both citrate synthase and \alpha-ketoglutarate dehy.. [askfilo.com]
- 5. What are ALAS1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Delta-aminolevulinic acid synthase (ALA synthase) reaction [library.med.utah.edu]
In Vitro Reconstitution of the [Hydroxy(phenyl)methyl]succinyl-CoA Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The anaerobic degradation of aromatic compounds, such as toluene (B28343) and phenylacetate (B1230308), is a critical biogeochemical process and a source of novel biocatalysts for industrial applications. A key pathway in this process involves the conversion of these substrates to benzoyl-CoA, a central intermediate in anaerobic metabolism. This pathway proceeds through the formation of benzylsuccinate and its subsequent β-oxidation. A crucial intermediate in this cascade is [hydroxy(phenyl)methyl]succinyl-CoA, specifically (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA. The in vitro reconstitution of this pathway provides a powerful tool for studying the individual enzymatic steps, elucidating reaction mechanisms, and screening for potential inhibitors or modulators of this metabolic route. Such studies are vital for applications in bioremediation, biofuel production, and the development of novel antimicrobial agents targeting anaerobic bacteria.
This document provides detailed protocols for the expression and purification of the requisite enzymes and the subsequent in vitro reconstitution of the pathway leading to the formation of this compound.
The this compound Pathway
The pathway begins with the activation of a phenylacetate derivative to its corresponding CoA thioester. For toluene, the initial reaction is the addition of the methyl group to fumarate, catalyzed by benzylsuccinate synthase (BssABC), to form (R)-benzylsuccinate. This is then converted to benzylsuccinyl-CoA. The subsequent β-oxidation of benzylsuccinyl-CoA involves a series of enzymatic reactions that ultimately yield benzoyl-CoA and succinyl-CoA. The formation of this compound is a key step in this β-oxidation-like sequence.
The core enzymatic steps for the conversion of (R)-benzylsuccinate to downstream products are:
-
CoA Ligation: (R)-benzylsuccinate is activated to (R)-2-benzylsuccinyl-CoA by Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) , using succinyl-CoA as the CoA donor.
-
Dehydrogenation: (R)-2-benzylsuccinyl-CoA is oxidized to (E)-2-benzylidenesuccinyl-CoA by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) .
-
Hydration: (E)-2-benzylidenesuccinyl-CoA is hydrated to form (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA by (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) .
-
Dehydrogenation: (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA is then oxidized to (S)-2-benzoylsuccinyl-CoA by (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase (BbsCD) .
-
Thiolysis: Finally, (S)-2-benzoylsuccinyl-CoA is cleaved by Benzoylsuccinyl-CoA thiolase (BbsAB) into benzoyl-CoA and succinyl-CoA.
Data Presentation
Table 1: Key Enzymes in the this compound Pathway and Their Properties
| Enzyme Name | Abbreviation | Gene(s) | Substrate(s) | Product(s) | Cofactor(s) | Optimum pH |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | BbsEF | bbsE, bbsF | (R)-benzylsuccinate, Succinyl-CoA | (R)-2-benzylsuccinyl-CoA, Succinate | - | ~7.5 |
| (R)-benzylsuccinyl-CoA dehydrogenase | BbsG | bbsG | (R)-2-benzylsuccinyl-CoA | (E)-2-benzylidenesuccinyl-CoA | FAD | 8.0[1] |
| (E)-2-benzylidenesuccinyl-CoA hydratase | BbsH | bbsH | (E)-2-benzylidenesuccinyl-CoA, H₂O | (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA | - | Neutral |
| (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase | BbsCD | bbsC, bbsD | (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA | (S)-2-benzoylsuccinyl-CoA | NAD⁺ | 6.2[2] |
| Benzoylsuccinyl-CoA thiolase | BbsAB | bbsA, bbsB | (S)-2-benzoylsuccinyl-CoA, CoA | Benzoyl-CoA, Succinyl-CoA | Zn²⁺ | Neutral |
Table 2: Reported Kinetic Parameters of Pathway Enzymes
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Reference |
| BbsEF (reverse reaction) | (R)-2-benzylsuccinyl-CoA | 11 ± 2 | 3.8 ± 0.2 | Leutwein & Heider, 2001 |
| BbsEF (reverse reaction) | Succinate | 130 ± 20 | 3.8 ± 0.2 | Leutwein & Heider, 2001 |
| BbsG | (R)-2-benzylsuccinyl-CoA | 5.5 ± 0.5 | 1.8 ± 0.1 | Leutwein & Heider, 2002 |
| BbsCD | (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA | Not Reported | Not Reported | von Horsten et al., 2021 |
| BbsAB (reverse reaction) | Benzoyl-CoA | 18 ± 2 | 10.5 ± 0.5 | Lippert et al., 2021 |
| BbsAB (reverse reaction) | Succinyl-CoA | 110 ± 10 | 10.5 ± 0.5 | Lippert et al., 2021 |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Bbs Enzymes
This protocol describes a general method for the expression and purification of the Bbs enzymes (BbsEF, BbsG, BbsH, BbsCD, and BbsAB) from E. coli. Individual optimization may be required for each enzyme.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vectors containing the respective bbs genes (e.g., pET vectors with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% (v/v) glycerol
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials
Procedure:
-
Transformation: Transform the E. coli expression strain with the appropriate expression vector for each Bbs enzyme or enzyme complex.
-
Expression:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
-
Buffer Exchange and Storage:
-
Pool the pure fractions and perform buffer exchange into Storage Buffer using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
-
Protocol 2: In Vitro Reconstitution of the this compound Synthesis Pathway
This protocol describes the stepwise in vitro reconstitution of the pathway from (R)-benzylsuccinate to (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.
Materials:
-
Purified BbsEF, BbsG, and BbsH enzymes
-
(R)-benzylsuccinate
-
Succinyl-CoA
-
Reaction Buffer: 100 mM Tris-HCl pH 7.8
-
Quenching Solution: 10% (v/v) formic acid
-
HPLC system with a C18 column
-
HPLC solvents: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction Buffer (to a final volume of 100 µL)
-
(R)-benzylsuccinate (final concentration: 1 mM)
-
Succinyl-CoA (final concentration: 1 mM)
-
Purified BbsEF (final concentration: 1-5 µM)
-
-
-
Step 1: Synthesis of (R)-2-benzylsuccinyl-CoA
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for the formation of (R)-2-benzylsuccinyl-CoA.
-
-
Step 2: Synthesis of (E)-2-benzylidenesuccinyl-CoA
-
Add purified BbsG (final concentration: 1-5 µM) and FAD (final concentration: 50 µM) to the reaction mixture.
-
Continue incubation at 30°C for another 30 minutes.
-
-
Step 3: Synthesis of this compound
-
Add purified BbsH (final concentration: 1-5 µM) to the reaction mixture.
-
Incubate for a final 30 minutes at 30°C.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of intermediates and the final product, this compound. Monitor the elution profile at 260 nm for the CoA thioesters.
-
Mandatory Visualization
Caption: The enzymatic pathway for the conversion of phenylacetate/toluene to benzoyl-CoA.
Caption: A generalized workflow for the in vitro reconstitution of the pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing [hydroxy(phenyl)methyl]succinyl-CoA Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of [hydroxy(phenyl)methyl]succinyl-CoA. Given the specialized nature of this compound, this guide is based on established principles of enzymatic synthesis and troubleshooting methodologies for related biochemical reactions.
Hypothesized Synthesis Pathway
The synthesis of this compound is proposed to proceed via an enzymatic aldol-type addition of benzaldehyde (B42025) to succinyl-CoA. This reaction is catalyzed by a condensing enzyme, potentially a promiscuous succinyl-CoA ligase or a specialized aldolase.
Caption: Proposed enzymatic synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am not observing any formation of the target molecule. What are the possible causes and how can I troubleshoot this?
A1: The absence of product can stem from several factors, ranging from enzyme activity to substrate integrity. A systematic approach to troubleshooting is recommended.
Technical Support Center: Optimizing HPLC Separation of [hydroxy(phenyl)methyl]succinyl-CoA Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the HPLC separation of [hydroxy(phenyl)methyl]succinyl-CoA diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound diastereomers?
A1: The primary challenge lies in the structural similarity of the diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. However, these differences can be subtle, leading to co-elution or poor resolution during standard reversed-phase HPLC analysis. Achieving baseline separation often requires careful optimization of chromatographic conditions.
Q2: What type of HPLC column is best suited for separating these diastereomers?
A2: Since diastereomers have different physical properties, they can often be separated on a standard achiral reversed-phase column, such as a C18 or C8 column. The key is to use a column with high efficiency (small particle size, e.g., <3 µm, and long length) to maximize the chances of resolving the two isomers. Chiral columns are generally not necessary for diastereomer separation but can be an option if achiral methods fail.
Q3: How does mobile phase pH affect the separation?
A3: The mobile phase pH is a critical parameter. The this compound molecule contains carboxylic acid groups which will be ionized or neutral depending on the pH. By adjusting the pH of the mobile phase (typically with buffers like phosphate, acetate (B1210297), or formate), you can alter the ionization state of the isomers, which in turn affects their retention time and selectivity on a reversed-phase column. It is recommended to scout for the optimal pH in a range around the pKa of the succinyl moiety.
Q4: Can I use mass spectrometry (MS) for detection?
A4: Yes, coupling HPLC with a mass spectrometer (LC-MS) is an excellent method for detection and quantification. MS provides high sensitivity and selectivity. Since diastereomers have the same mass, they cannot be distinguished by MS alone, but the combination with chromatographic separation allows for their individual quantification based on their different retention times. Using a volatile buffer system (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is crucial for LC-MS compatibility.
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Diastereomer Peaks
Your chromatogram shows a single broad peak or two peaks that are heavily overlapped (Resolution < 1.5).
Initial Steps Workflow
Caption: Decision tree for improving poor peak resolution.
Detailed Solutions:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer is a primary driver of retention in reversed-phase HPLC.
-
Action: Decrease the percentage of the organic modifier in your mobile phase in small increments (e.g., 1-2%). This will increase the retention time of both isomers, providing more time for the column to separate them.
-
Run a Gradient: If an isocratic method is failing, develop a shallow gradient. A slow, shallow gradient can often resolve closely eluting peaks more effectively than an isocratic hold.
-
-
Adjust Mobile Phase pH: Subtle changes in the charge state of the molecule can significantly impact its interaction with the stationary phase.
-
Action: Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) around the initial pH. Analyze the sample with each mobile phase to find the pH that yields the best selectivity.
-
-
Lower the Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.
-
Action: Decrease the column temperature (e.g., from 40°C to 25°C). Lower temperatures can sometimes enhance the subtle interaction differences between diastereomers and the stationary phase, improving resolution.
-
Problem 2: Excessive Peak Tailing
The peaks are asymmetrical with a pronounced "tail," which complicates integration and reduces accuracy.
Possible Causes and Solutions:
-
Column Overload: The sample concentration is too high, saturating the stationary phase.
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.
-
-
Secondary Interactions: The acidic succinyl group might be interacting with active sites (e.g., residual silanols) on the silica-based column packing.
-
Solution 1: Lower the mobile phase pH (e.g., to pH 2.5-3.0) to fully protonate the carboxylic acid, minimizing these interactions.
-
Solution 2: Add a competitor base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will bind to the active sites, preventing the analyte from interacting with them.
-
-
Column Degradation: The column may be fouled or voided.
-
Solution: First, try flushing the column with a strong solvent. If that fails, replace the column with a new one of the same type.
-
Experimental Protocols
Protocol 1: HPLC Method for Separation of Diastereomers
This protocol provides a starting point for developing a separation method on a standard C18 column.
Workflow Diagram
Caption: Standard workflow for HPLC analysis.
Methodology:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector or Mass Spectrometer.
-
Column: High-efficiency C18 column (e.g., 150 mm length, 4.6 mm ID, 2.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a shallow gradient to scout for the optimal elution conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS in negative ion mode.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 95% A / 5% B).
Quantitative Data Summary
The following tables present illustrative data from a hypothetical optimization study.
Table 1: Effect of Mobile Phase pH on Resolution (Rs)
| pH of Mobile Phase A | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 3.5 | 10.2 | 10.5 | 0.85 |
| 4.0 | 11.5 | 12.0 | 1.30 |
| 4.5 | 12.8 | 13.5 | 1.85 |
| 5.0 | 13.4 | 13.9 | 1.40 |
This data illustrates that a pH of 4.5 provides the optimal selectivity between the two diastereomers under these conditions.
Table 2: Effect of Column Temperature on Resolution (Rs)
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 40 | 11.9 | 12.5 | 1.55 |
| 30 | 12.8 | 13.5 | 1.85 |
| 25 | 13.5 | 14.3 | 1.95 |
This data shows that decreasing temperature increases retention and can improve resolution, although run times will be longer.
Technical Support Center: Mass Spectrometry Analysis of [hydroxy(phenyl)methyl]succinyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of [hydroxy(phenyl)methyl]succinyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for analyzing this compound?
A1: For targeted analysis of this compound, we recommend using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA compounds. The specific precursor and product ion masses are critical for setting up your MRM transitions.
Quantitative Data: MRM Transitions for this compound
| Analyte | Chemical Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Common Neutral Loss |
| This compound | C₃₂H₄₆N₇O₂₀P₃S | 974.1956 | 467.1999 | 507.0 Da (Phosphorylated ADP moiety) |
| Coenzyme A (Fragment) | - | - | 428.0372 | - |
Note: These are calculated exact masses. It is crucial to optimize these values on your specific instrument.
Q2: I am not seeing a signal for my analyte. What are the possible causes?
A2: A lack of signal can stem from several issues, ranging from sample preparation to instrument settings. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for absence of analyte signal.
Q3: My signal intensity is low and inconsistent. What could be the problem?
A3: Low and variable signal intensity is often attributed to matrix effects, specifically ion suppression. Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte.[1]
Troubleshooting Ion Suppression:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): Can be used to partition the analyte away from interfering substances.
-
Protein Precipitation: A simpler but less clean method suitable for initial screening.
-
-
Optimize Chromatography:
-
Gradient Modification: Adjust the elution gradient to separate the analyte from the regions where matrix components elute and cause suppression.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to achieve better separation.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy.[2]
Q4: I am observing a peak at the correct retention time, but the mass spectrum is noisy or shows unexpected ions. What should I investigate?
A4: This could be due to co-eluting isobaric interferences or contamination.
-
Isobaric Interference: This occurs when another compound has the same nominal mass as your analyte and elutes at a similar retention time. Metabolites of the drug or other endogenous compounds can be sources of isobaric interference.
-
Solution: Utilize a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass but different exact masses. Improving chromatographic separation is also crucial.
-
-
Contamination: Contaminants can be introduced from solvents, labware, or the instrument itself. Common contaminants include plasticizers, polymers, and cleaning solvents.
-
Solution: Run a blank injection (solvent only) to identify background contamination. Ensure high-purity solvents and clean labware are used. Regular cleaning of the mass spectrometer's ion source is also recommended.
-
Q5: How can I confirm the identity of my analyte peak?
A5: Peak identity confirmation relies on multiple points of evidence.
Caption: Logic diagram for confirming analyte peak identity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for this compound are tailing or fronting. How can I improve the peak shape?
-
Answer:
-
Check for Column Overload: Inject a dilution series of your sample. If peak shape improves with lower concentrations, you may be overloading the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.
-
Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape. Wash the column with a strong solvent or replace it if necessary.
-
Secondary Interactions: Residual silanol (B1196071) groups on the column can cause peak tailing. Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.
-
Issue 2: In-source Fragmentation or Adduct Formation
-
Question: I am observing ions that correspond to in-source fragments or adducts of my analyte. How can I minimize these?
-
Answer:
-
Optimize Source Conditions: In-source fragmentation can be reduced by lowering the cone voltage or fragmentor voltage.
-
Adduct Formation: The formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) can be minimized by using high-purity solvents and mobile phase additives. If adducts are consistently observed, you may consider using them for quantification if they provide a stable signal.
-
Experimental Protocols
Protocol 1: Sample Extraction from Biological Matrix (e.g., Plasma, Tissue Homogenate)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Recommended for cleaner samples:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a higher percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI+.
-
MRM Transitions: As specified in the quantitative data table above.
-
Collision Energy: Optimize for the specific instrument to achieve the most stable and intense fragment ion signal.
-
Dwell Time: A dwell time of at least 50 ms per transition is recommended for good peak definition.
-
References
Technical Support Center: [hydroxy(phenyl)methyl]succinyl-CoA Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing solutions of [hydroxy(phenyl)methyl]succinyl-CoA. Due to its thioester linkage, this compound is susceptible to degradation, which can impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation is the inherent instability of the thioester bond, which is susceptible to hydrolysis. For succinyl-CoA and its derivatives, this process is significantly accelerated by the intramolecular participation of the compound's free carboxylate group. This group can attack the thioester carbonyl, forming a highly reactive succinyl anhydride (B1165640) intermediate, which is then rapidly hydrolyzed.[1] This pathway is a major contributor to non-enzymatic decomposition.
Q2: How does pH affect the stability of my solution?
A2: pH is a critical factor. The degradation pathway involving the formation of succinyl anhydride is dependent on the deprotonation of the free carboxylic acid.[1] Therefore, stability is generally greater at a slightly acidic pH (e.g., pH 4-6) where the carboxylate is protonated, reducing its ability to act as an intramolecular nucleophile. At neutral to alkaline pH (pH 7-8), the rate of hydrolysis increases significantly.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to prepare aliquots of the solution in a suitable acidic buffer (e.g., pH 5.0) and store them at -80°C. For short-term use (a few hours to a couple of days), solutions should be kept on ice or at 4°C. One study on the parent compound, succinyl-CoA, showed it remained stable for at least 45 hours at room temperature, but minimizing time at ambient temperatures is a best practice.[2]
Q4: Can the type of buffer I use impact the stability?
A4: Yes. Avoid buffers with nucleophilic functional groups, such as Tris (tris(hydroxymethyl)aminomethane), especially at pH levels where the amine is deprotonated. These nucleophiles can directly attack the thioester bond, leading to cleavage of the CoA moiety. Buffers like phosphate (B84403), MES, or acetate (B1210297) are generally preferred.
Q5: How can I monitor the degradation of my this compound solution?
A5: The most common method for monitoring the concentration and purity of CoA derivatives is High-Performance Liquid Chromatography (HPLC), typically with UV detection (around 260 nm for the adenine (B156593) portion of CoA). This allows for the separation and quantification of the intact compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of activity or concentration | Incorrect pH: Solution is at neutral or alkaline pH. | Verify the pH of the solution. Adjust to a slightly acidic range (pH 4-6) for storage. Use an acidic buffer for dilutions. |
| High Temperature: Solution left at room temperature for extended periods. | Always keep solutions on ice during experiments. For storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inappropriate Buffer: Use of a nucleophilic buffer (e.g., Tris). | Switch to a non-nucleophilic buffer system like phosphate, MES, or acetate. | |
| Inconsistent experimental results | Variable Degradation: Inconsistent handling between experiments. | Standardize your protocol. Ensure solutions are prepared fresh from frozen aliquots for each experiment and handled consistently regarding time and temperature. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the main stock solution. | Prepare single-use aliquots from your stock solution to minimize freeze-thaw cycles. | |
| Precipitate forms upon thawing | Concentration Issues: The compound may be less soluble at lower temperatures or in the chosen buffer. | Ensure the buffer has adequate solubilizing capacity. You may need to gently vortex the solution after thawing to ensure it is fully redissolved. Consider storing at a slightly lower concentration. |
Quantitative Stability Data
The stability of this compound is expected to be comparable to its parent compound, succinyl-CoA, and related thioester mimics.
Table 1: Influence of pH on Thioester Hydrolysis (Data derived from a kinetic study on a succinyl-CoA thioester mimic designed to study the formation of succinyl anhydride)
| pH | Relative Rate of Hydrolysis | Key Observation |
| 6.0 | Low | Rate is significantly reduced in the acidic range.[1] |
| 7.0 | High | The hydrolysis rate is nearly identical from pH 6 to 8.[1] |
| 8.0 | High | The deprotonated carboxylate facilitates rapid anhydride formation.[1] |
Table 2: Stability of Succinyl-CoA at Room Temperature (Data from a study assessing post-process stability)
| Time After First Injection (hours) | Mean Concentration (µM) | Coefficient of Variation (CV%) |
| 0 | 10.5 | 4.55 |
| 20 | 10.2 | 6.87 |
| 45 | 9.8 | 9.22 |
| This study demonstrates that while some degradation occurs, succinyl-CoA can remain relatively stable for nearly two days at room temperature.[2] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound.
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B (linear gradient)
-
20-25 min: 30% to 5% B (linear gradient)
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Procedure: a. Prepare a stock solution of this compound in the desired buffer. b. Inject a t=0 sample to determine the initial peak area. c. Store the solution under the desired test conditions (e.g., 4°C, room temperature). d. At specified time points (e.g., 1, 4, 8, 24 hours), inject samples onto the HPLC. e. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. f. Calculate the percentage of remaining compound at each time point relative to t=0.
Protocol 2: Recommended Preparation and Storage of Stock Solutions
-
Weighing: Carefully weigh the lyophilized this compound powder. Due to its hygroscopic nature, perform this step quickly.
-
Reconstitution: Reconstitute the powder in a sterile, non-nucleophilic buffer at a slightly acidic pH (e.g., 25 mM Potassium Phosphate, pH 6.0). Degassed, cold buffer is recommended to minimize oxidation and hydrolysis.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). Verify the concentration spectrophotometrically using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹), assuming the modification does not significantly alter absorbance.
-
Aliquoting: Immediately dispense the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to -80°C for long-term storage.
Visualizations
Caption: Intramolecular degradation pathway of succinyl-CoA derivatives.
Caption: Troubleshooting workflow for unstable solutions.
Caption: Experimental workflow for a stability study.
References
common pitfalls in [hydroxy(phenyl)methyl]succinyl-CoA experiments
Welcome to the Technical Support Center for [hydroxy(phenyl)methyl]succinyl-CoA Experiments.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Section 1: Handling and Storage
Q1: What is the recommended procedure for storing this compound?
A: this compound, like other acyl-CoA thioesters, is susceptible to hydrolysis. For optimal stability, it should be stored as a lyophilized powder at -80°C. For short-term use, stock solutions can be prepared in an acidic buffer (e.g., pH 5.0) and stored in aliquots at -80°C to minimize freeze-thaw cycles. Avoid storing in basic or neutral aqueous solutions for extended periods, as the thioester bond is more labile under these conditions.[1][2][3]
Q2: My compound seems to be degrading in my aqueous buffer during experiments. How can I prevent this?
A: Thioester bonds are "high energy" and reactive, making them prone to non-enzymatic hydrolysis, especially at neutral or alkaline pH.[1][2][4] Succinyl-CoA derivatives, in particular, can also undergo intramolecular reactions to form cyclic anhydrides.[1][2] To minimize degradation:
-
Buffer pH: Prepare your reaction buffer immediately before use and maintain a slightly acidic to neutral pH (6.0-7.0) if your enzyme is active in this range.
-
Temperature: Keep samples on ice whenever possible.
-
Additives: The use of certain additives in reconstitution solvents may improve stability.[5]
-
Run Time: Minimize the duration of experiments at room temperature.
Section 2: Enzymatic Assays
Q3: I am observing a high background signal or non-linear reaction rates in my enzyme assay. What could be the cause?
A: This is a common issue in enzyme kinetics and can stem from several factors:
-
Substrate Instability: As mentioned, your substrate may be hydrolyzing non-enzymatically, releasing free Coenzyme A, which can interfere with certain detection methods. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis under your assay conditions.
-
Substrate Inhibition: At high concentrations, this compound might inhibit the enzyme. This is a known phenomenon for about 25% of enzymes.[6] To test for this, perform a substrate titration curve to determine the optimal concentration range and identify if rates decrease at higher concentrations.[6]
-
Product Inhibition: The reaction products, such as free CoA or the modified acceptor molecule, may be inhibiting the enzyme. A time-course experiment can help identify if the reaction rate slows down significantly as the product accumulates.
-
Contaminants: Impurities in either the substrate or enzyme preparation can interfere with the assay. Ensure the purity of your this compound using HPLC or LC-MS.
Q4: The activity of my enzyme with this compound is much lower than expected. What should I check?
A: Low enzymatic activity can be frustrating. Consider the following troubleshooting steps:
-
Enzyme Integrity: Ensure your enzyme is active. Use a known, standard substrate to confirm its catalytic competence. Enzymes can be sensitive to denaturation from improper storage, temperature fluctuations, or extreme pH.[7][8]
-
Cofactor/Cosubstrate Limitation: Verify that all necessary cofactors (e.g., Mg²⁺, ATP) and cosubstrates are present at non-limiting concentrations.[9]
-
Assay Conditions: The optimal pH, temperature, and buffer composition for this novel substrate may differ from standard substrates. A systematic optimization of these parameters is recommended.
-
Substrate Conformation: The bulky [hydroxy(phenyl)methyl] group may cause steric hindrance, preventing proper binding to the enzyme's active site. This is a limitation when using synthetic substrate analogs.[8]
Troubleshooting Guides
Guide 1: HPLC & LC-MS/MS Analysis
This guide addresses common issues observed during the analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inadequate column equilibration.[10] 2. Changing mobile phase composition (improper mixing or evaporation).[10] 3. Temperature fluctuations. | 1. Equilibrate the column with at least 10-15 column volumes of the mobile phase. 2. Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly. 3. Use a column thermostat to maintain a constant temperature.[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Column contamination or degradation.[11] 3. Mismatch between sample solvent and mobile phase. 4. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or sample concentration. 2. Use a guard column and implement a sample cleanup protocol (e.g., SPE).[10] Flush the column with a strong solvent. 3. Dissolve the sample in the initial mobile phase if possible. 4. Adjust mobile phase pH or add ion-pairing reagents if necessary.[12] |
| Low MS Signal / No Peak Detected | 1. Sample degradation during preparation or in the autosampler.[5] 2. Ion suppression from buffer components or contaminants. 3. Incorrect MS parameters. | 1. Use glass or low-adsorption vials.[5] Keep the autosampler cooled. Reconstitute in a stabilizing solvent like methanol (B129727) if possible.[3] 2. Reduce buffer concentration or switch to a volatile buffer system (e.g., ammonium (B1175870) acetate). Clean up the sample. 3. Optimize MS settings using a pure standard. Acyl-CoAs often show a characteristic neutral loss of 507 Da or a fragment ion at m/z 428.[13][14] |
| Multiple Peaks for a Pure Standard | 1. On-column degradation. 2. Isomerization of the compound. 3. Presence of oxidized forms (e.g., disulfides). | 1. Use fresh, high-purity solvents and degas the mobile phase. 2. Check the chemical structure for chiral centers or other sources of isomerism. Adjust chromatography to separate or coalesce peaks. 3. Add a reducing agent like DTT or TCEP to the sample, if compatible with your analysis. |
Experimental Protocols & Data
Protocol 1: General Enzymatic Assay for an Acyl-CoA Transferase
This protocol describes a general method for measuring the activity of an enzyme that transfers the [hydroxy(phenyl)methyl]succinyl group to an acceptor molecule.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.0, 5 mM MgCl₂. Prepare fresh.
-
Enzyme Stock: Prepare a 10X stock solution of the purified enzyme in Assay Buffer containing 10% glycerol (B35011) and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of this compound in 10 mM sodium acetate (B1210297) buffer, pH 5.0. Quantify using A₂₆₀ (ε = 15.4 mM⁻¹cm⁻¹). Store in aliquots at -80°C.
-
Acceptor Molecule Stock: Prepare a 20 mM stock of the acceptor molecule in Assay Buffer.
-
Detection Reagent: (e.g., DTNB for detecting free CoA). Prepare a 100 mM stock in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the acceptor molecule solution.
-
Add 10 µL of the this compound solution to initiate the reaction (final concentration will vary based on Kₘ). For the "no-enzyme" control, add buffer instead of enzyme.
-
Add 10 µL of the enzyme solution (pre-diluted to 10X final concentration).
-
Incubate at the desired temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 10 µL of 10% Trichloroacetic Acid).
-
Add 20 µL of the detection reagent and measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the "no-enzyme" control.
-
Calculate the reaction rate using a standard curve of the product being detected (e.g., free CoA).
-
Determine kinetic parameters (Kₘ, Vₘₐₓ) by plotting reaction rates against substrate concentration and fitting to the Michaelis-Menten equation.[15][16]
-
Data Presentation: Stability of Acyl-CoA Analogs
The stability of thioesters is highly dependent on pH and temperature. The table below summarizes typical half-life data for acyl-CoA compounds under different conditions.
| Compound Type | pH | Temperature (°C) | Approximate Half-Life | Reference |
| Acetyl-CoA | 7.5 | 37 | ~ 16 hours | [2] |
| Succinyl-CoA Mimic | 8.0 | 37 | ~ 2 hours | [1][2] |
| Generic Acyl-CoA | 5.0 | 4 | > 1 week | General Knowledge |
| Generic Acyl-CoA | 8.5 | 25 | < 1 hour | General Knowledge |
Note: The increased reactivity of the succinyl-CoA mimic is partly due to its ability to form a reactive succinyl anhydride (B1165640) intermediate.[1][2]
Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow from synthesis to data analysis.
Caption: Decision tree for troubleshooting inconsistent enzyme assay results.
Caption: Hypothetical signaling pathway involving post-translational modification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the Limitations of Enzymes in Synthetic Organic Chemistry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. quora.com [quora.com]
Technical Support Center: Enhancing Enzymatic Activity with Coenzyme A Analogs
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of enhancing enzyme activity for a specific substrate like succinyl-CoA?
A1: The primary goal is to improve the catalytic efficiency and/or specificity of an enzyme for a particular substrate. In industrial biotechnology and drug development, this can lead to increased production of desired compounds, reduced byproducts, and the creation of novel metabolic pathways. For instance, enhancing 3-ketoacyl-CoA thiolase activity for succinyl-CoA is crucial for the efficient biosynthesis of adipic acid, a valuable industrial chemical.[1]
Q2: How can enzyme activity be enhanced for a specific Coenzyme A derivative?
A2: A common and powerful method is protein engineering . This involves making specific changes to the amino acid sequence of the enzyme to improve its properties. Techniques include:
-
Rational Design: Using knowledge of the enzyme's structure and function to predict beneficial mutations.[1]
-
Directed Evolution: Creating a large library of enzyme variants and screening for those with improved activity.
-
Computational Strategies: Employing deep learning and computational models to identify and combine effective mutations.[1]
Q3: What are the key kinetic parameters to measure when evaluating enhanced enzyme activity?
A3: The most important parameters are:
-
Specific Activity: The rate of reaction per unit of enzyme, indicating overall catalytic throughput.
-
Michaelis Constant (KM): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower KM generally indicates a higher affinity of the enzyme for the substrate.
-
Catalytic Efficiency (kcat/KM): A measure of how efficiently an enzyme converts a substrate into a product. An increase in this value signifies improved enzymatic performance.[1]
Q4: Can enhancing activity for one substrate negatively impact activity for others?
A4: Yes, this is a common trade-off in enzyme engineering. Improving specificity for a target substrate, like succinyl-CoA, may reduce the enzyme's ability to bind and catalyze reactions with other, similar molecules. This is often a desired outcome to increase the purity of the final product.
Troubleshooting Guide for Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or incorrect folding of a recombinant enzyme. | - Ensure enzymes are stored at the correct temperature and aliquoted to avoid repeated freeze-thaw cycles.- Verify the activity of a positive control enzyme. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | - Confirm that the assay buffer pH and temperature are optimal for the specific enzyme.- Check for the presence of necessary cofactors (e.g., Mg2+). | |
| Degraded Substrate: The succinyl-CoA analog may be chemically unstable or degraded. | - Use freshly prepared substrate solutions.- Store stock solutions at the recommended temperature and pH. | |
| High Background Signal | Substrate Autohydrolysis: The thioester bond in the succinyl-CoA analog may be hydrolyzing non-enzymatically. | - Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis.- Subtract the background rate from the enzyme-catalyzed rate. |
| Contaminating Enzymes: The purified enzyme preparation may contain other enzymes that react with the substrate or detection reagents. | - Verify the purity of your enzyme using SDS-PAGE.- If necessary, perform additional purification steps. | |
| Inconsistent or Non-Reproducible Results | Pipetting Inaccuracy: Small errors in pipetting volumes of enzyme or substrate can lead to large variations in results. | - Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells. |
| Assay Not in Linear Range: The reaction may be proceeding too quickly (substrate depletion) or too slowly. | - Adjust the enzyme concentration to ensure the reaction rate is linear over the measurement period.- Perform a time-course experiment to determine the linear range. |
Quantitative Data on Enhanced 3-Ketoacyl-CoA Thiolase Activity
The following table summarizes the kinetic parameters of wild-type (WT) 3-ketoacyl-CoA thiolase (Tfu_0875) and an engineered mutant (N249W/L163H/E217L) with enhanced activity for succinyl-CoA.[1]
| Parameter | Wild-Type Tfu_0875 | Mutant Tfu_0875 | Improvement |
| Specific Activity | 100% (baseline) | 320% | 3.2-fold increase |
| KM (mM) | 2.1 | 0.59 | 3.6-fold lower (higher affinity) |
| kcat/KM (min-1mM-1) | 0.31 | 1.00 | 3.2-fold increase |
| Substrate Binding Energy (kcal/mol) | -15.94 | -30.25 | Significantly reduced |
Experimental Protocols
Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol describes a method to measure the Claisen condensation of acetyl-CoA and succinyl-CoA, catalyzed by 3-ketoacyl-CoA thiolase. The reaction consumes the substrates, and the rate can be monitored by a coupled enzyme assay or by HPLC.
Materials:
-
Purified 3-ketoacyl-CoA thiolase (wild-type or mutant)
-
Succinyl-CoA stock solution (10 mM in 10 mM HCl)
-
Acetyl-CoA stock solution (10 mM in water)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 303 nm (for acetoacetyl-CoA formation, if applicable) or an HPLC system.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine:
-
140 µL of Assay Buffer
-
20 µL of 10 mM Acetyl-CoA (final concentration: 1 mM)
-
20 µL of 10 mM Succinyl-CoA (final concentration: 1 mM)
-
-
Pre-incubate: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 30°C) for 5 minutes.
-
Initiate the Reaction: Add 20 µL of the purified enzyme solution (at a concentration determined to be in the linear range) to the reaction mixture. Mix gently by pipetting.
-
Monitor the Reaction:
-
HPLC Method (Endpoint): At specific time points (e.g., 0, 2, 5, 10 minutes), take a 50 µL aliquot of the reaction and quench it by adding an equal volume of 10% trichloroacetic acid (TCA). Analyze the quenched samples by HPLC to quantify the consumption of succinyl-CoA or the formation of the product.
-
Coupled Spectrophotometric Method (Continuous): If a suitable coupling enzyme is available that produces a chromophore, monitor the change in absorbance continuously.
-
-
Calculate Activity: Determine the initial reaction rate from the linear portion of the substrate consumption or product formation curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Visualizations
Logical Workflow for Enzyme Engineering
Caption: A workflow for enhancing enzyme activity using computational design and experimental validation.
Metabolic Context of Succinyl-CoA
Caption: Key metabolic pathways involving the production and consumption of Succinyl-CoA.
References
Technical Support Center: [hydroxy(phenyl)methyl]succinyl-CoA Analysis
Welcome to the technical support center for the analysis of [hydroxy(phenyl)methyl]succinyl-CoA and related CoA thioesters. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as low signal intensity, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a metabolic intermediate. It is notably involved in the anaerobic catabolism (breakdown) of phenylacetate, an aromatic compound. In this pathway, phenylacetyl-CoA is transformed into this succinyl-CoA derivative, which is then further metabolized. Understanding its concentration and flux is crucial for researchers studying aromatic compound degradation pathways in microorganisms or related enzymatic activities.
Q2: Why is my signal for this compound consistently low or absent in my LC-MS analysis?
Low signal intensity for CoA thioesters is a frequent challenge and can originate from multiple stages of the analytical workflow.[1] The primary causes can be grouped into three categories:
-
Analyte Instability: CoA thioesters, particularly succinyl-CoA derivatives, can be chemically unstable and prone to rapid hydrolysis, especially at non-neutral pH.[2][3] One study noted a half-life of a succinyl-CoA mimic of approximately 16 minutes under certain conditions.[2][3]
-
Suboptimal Sample Preparation: Inefficient extraction from complex biological matrices, failure to quench metabolic activity quickly, or analyte degradation during sample handling can significantly reduce the concentration of the target molecule before it even reaches the instrument.[4][5]
-
Mass Spectrometry Issues: Poor ionization efficiency and ion suppression are major contributors to low signal in LC-MS.[6][7][8] Ion suppression occurs when other molecules co-eluting from the chromatography column interfere with the ionization of your target analyte.[8]
Q3: What are the key stability concerns for CoA thioesters during sample preparation?
The thioester bond in molecules like this compound is susceptible to hydrolysis. Key factors to control are:
-
Temperature: All extraction and preparation steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic and chemical degradation.[9]
-
pH: Maintain a slightly acidic pH (around 4.0-6.0) during extraction and in the final sample solvent, as alkaline conditions promote thioester hydrolysis.
-
Time: Minimize the time between sample collection and analysis.[5] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[9]
Q4: Should I use plastic or glass vials for my samples?
Using glass (silanized) autosampler vials is recommended over plastic vials. Studies have shown that some CoA metabolites can adsorb to plastic surfaces, leading to signal loss and reduced stability.[10]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for identifying the root cause of a weak signal.
Quantitative Troubleshooting Data
The following table summarizes common causes of low signal intensity and provides specific solutions and parameters to check.
| Category | Potential Cause | Recommended Solution & Key Parameters |
| Analyte & Sample Integrity | Chemical/Enzymatic Degradation | Immediately quench metabolism by flash-freezing samples in liquid N₂.[4] Perform extraction quickly at ≤ 4°C using an acidic solvent (e.g., perchloric acid or acetonitrile (B52724) with formic acid).[9] |
| Low Analyte Concentration | Ensure the starting biological material has sufficient biomass. If concentration is below the instrument's Limit of Detection (LOD), consider sample concentration steps like lyophilization and reconstitution in a smaller volume.[7] | |
| Adsorption to Surfaces | Use silanized glass vials instead of plastic to prevent loss of analyte.[10] | |
| Liquid Chromatography (LC) | Poor Peak Shape (Tailing/Broadening) | Verify the pH of the mobile phase is appropriate for the analyte (typically pH 3-5 for CoA esters). Ensure the column is not contaminated or expired.[11] |
| Analyte Co-elution with Suppressing Agents | Modify the LC gradient to better separate the analyte from matrix components. Adjust the mobile phase composition (e.g., change organic solvent or additive concentration).[6] | |
| Column Contamination | Flush the column with a strong solvent wash. If the problem persists, replace the column.[11] | |
| Mass Spectrometry (MS) | Inefficient Ionization | Optimize ion source parameters: nebulizer gas, drying gas flow/temperature, and capillary voltage.[12] Ensure the correct polarity (positive ion mode is common for CoA esters) is used.[12] |
| Ion Suppression / Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components.[6] Improve sample cleanup using Solid Phase Extraction (SPE).[7] | |
| Contaminated Ion Source | A dirty ion source is a common cause of poor signal.[8] Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, skimmer).[7] | |
| Incorrect MS/MS Parameters | For targeted analysis, optimize collision energy for the specific precursor-to-product ion transition to ensure maximum fragment intensity. Infuse a pure standard to perform this optimization.[1] |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the extraction and analysis of this compound from bacterial cell cultures.
1. Sample Quenching and Extraction: a. Rapidly harvest cell culture (e.g., 1-5 mL) and immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.[5] b. Add 1 mL of ice-cold extraction solvent (e.g., 0.5 M perchloric acid or 80:20 acetonitrile:water with 0.1% formic acid) to the frozen pellet.[9] c. Thoroughly vortex and incubate on ice for 15 minutes with occasional mixing to ensure cell lysis and protein precipitation.[9] d. Centrifuge at >14,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant to a new tube. If using perchloric acid, neutralize the extract with a solution like 5 M K₂CO₃.[9] f. For immediate analysis, transfer the final supernatant to a glass autosampler vial. For storage, freeze at -80°C.
2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, <3 µm particle size) is commonly used.[13] c. Mobile Phase A: Water with 0.1% formic acid or ~10 mM ammonium (B1175870) acetate. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: Develop a gradient from low (~2-5%) to high (~40-95%) Mobile Phase B over 10-20 minutes to elute the CoA esters. f. Flow Rate: 0.2 - 0.4 mL/min. g. Injection Volume: 5 - 10 µL. h. MS System: A tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source. i. Ionization Mode: ESI Positive. j. Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A common precursor-to-product transition for CoA esters involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[14] k. Source Parameters: Optimize gas flows, temperatures, and voltages according to your specific instrument to maximize the signal for a pure standard of a related CoA ester (e.g., succinyl-CoA).
Visualizations
Metabolic Pathway Context
This diagram shows the position of this compound within a known metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
validation of [hydroxy(phenyl)methyl]succinyl-CoA enzymatic assay
A comprehensive guide to the validation of enzymatic assays for [hydroxy(phenyl)methyl]succinyl-CoA, offering a comparative analysis with alternative methods for researchers, scientists, and drug development professionals.
While a standardized enzymatic assay for the specific molecule this compound is not commercially available, a robust assay can be developed based on the activity of enzymes known to act on structurally similar substrates. This guide outlines a proposed coupled enzymatic assay and compares it with a direct analytical method, providing detailed protocols and validation parameters.
Comparison of Assay Methods
The two primary methods for the quantification of this compound are a novel coupled enzymatic assay and a high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method. Each approach has distinct advantages and limitations.
| Feature | Coupled Enzymatic Assay | HPLC-MS/MS |
| Principle | Indirect measurement based on the enzymatic conversion of the target molecule and subsequent coupled reactions leading to a spectrophotometrically detectable product. | Direct detection and quantification of the target molecule based on its mass-to-charge ratio. |
| Throughput | High-throughput adaptable (96-well plate format). | Lower throughput, sample-by-sample analysis. |
| Equipment | Standard laboratory spectrophotometer or plate reader. | Requires a specialized HPLC system coupled to a mass spectrometer. |
| Sensitivity | Moderate to high, dependent on the efficiency of the coupling enzymes. | Very high sensitivity and specificity. |
| Development Time | Requires optimization of enzyme concentrations, buffer conditions, and incubation times. | Requires method development for chromatographic separation and mass spectrometric detection. |
| Interferences | Potential for interference from other substances in the sample that may affect the activity of the coupling enzymes. | High specificity minimizes interference from other molecules. |
Experimental Protocols
Proposed Coupled Enzymatic Assay
This assay is based on the hypothesis that Succinyl-CoA Synthetase (SCS) can catalyze the conversion of this compound to [hydroxy(phenyl)methyl]succinate and Coenzyme A, with the concomitant phosphorylation of GDP to GTP. The production of GTP is then coupled to the generation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
This compound (substrate)
-
Succinyl-CoA Synthetase (SCS)
-
Guanosine diphosphate (B83284) (GDP)
-
Inorganic phosphate (B84403) (Pi)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, GDP, Pi, PEP, and NADH.
-
Enzyme Addition: Add PK and LDH to the reaction mixture.
-
Sample/Standard Addition: Add the sample containing this compound or a known standard to the mixture.
-
Initiation of Reaction: Initiate the reaction by adding a pre-determined optimal concentration of SCS.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of NADH oxidation is proportional to the amount of this compound in the sample.
Diagram of the Coupled Enzymatic Assay Workflow:
A Comparative Analysis of [Hydroxy(phenyl)methyl]succinyl-CoA and Other Key CoA Thioesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) thioesters are central intermediates in a vast array of metabolic pathways, playing critical roles in energy metabolism, biosynthesis, and cellular signaling. The unique reactivity of the thioester bond makes these molecules key players in numerous enzymatic reactions. This guide provides a comparative overview of the novel CoA thioester, [hydroxy(phenyl)methyl]succinyl-CoA, with other well-characterized CoA thioesters.
Due to the limited direct experimental data available for this compound, this guide employs a structural analogy approach. We will compare it to three pivotal CoA thioesters that share its core structural motifs: Succinyl-CoA , its parent molecule and a key intermediate in the citric acid cycle; Phenylacetyl-CoA , an aromatic acyl-CoA involved in xenobiotic metabolism and as a precursor in some biosynthetic pathways; and 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) , a hydroxylated acyl-CoA that is a critical precursor in the biosynthesis of cholesterol and ketone bodies.
By examining the properties and enzymatic interactions of these related compounds, we can infer the potential biochemical behavior of this compound, providing a valuable resource for researchers interested in its synthesis, metabolism, and potential as a therapeutic target or enzymatic inhibitor.
Structural Comparison
This compound is a derivative of succinyl-CoA, featuring a hydroxyl and a phenyl group attached to the succinyl moiety. This unique structure suggests it may interact with enzymes that recognize succinyl-CoA, while the bulky, hydrophobic phenyl group and the reactive hydroxyl group could significantly influence its binding affinity, substrate specificity, and catalytic outcomes with various enzymes.
Quantitative Data Comparison
The following tables summarize key quantitative data for enzymes that interact with succinyl-CoA, phenylacetyl-CoA, and HMG-CoA. This information can serve as a baseline for predicting the enzymatic handling of this compound.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism/Tissue | Reference |
| Succinyl-CoA Synthetase (GTP-specific) | Succinyl-CoA | ~500 | Pigeon Liver | [1] |
| Succinyl-CoA Synthetase (ATP-specific) | Succinyl-CoA | ~5000 | Pigeon Breast Muscle | [1] |
| Phenylacetate-CoA Ligase | Phenylacetate | 14 | Azoarcus evansii | [2] |
| Phenylacetate-CoA Ligase | ATP | 60 | Azoarcus evansii | [2] |
| Phenylacetate-CoA Ligase | CoA | 45 | Azoarcus evansii | [2] |
| Phenylacetate-CoA Ligase | Phenylacetate | 50 | Thermus thermophilus | [3] |
| Phenylacetate-CoA Ligase | ATP | 6 | Thermus thermophilus | [3] |
| Phenylacetate-CoA Ligase | CoA | 30 | Thermus thermophilus | [3] |
| HMG-CoA Synthase (cytosolic) | Acetyl-CoA | 20-40 | Rat Liver | |
| HMG-CoA Synthase (cytosolic) | Acetoacetyl-CoA | 1.5-2.0 | Rat Liver | |
| HMG-CoA Synthase (mitochondrial) | Acetyl-CoA | 130 | Bovine Liver | |
| HMG-CoA Synthase (mitochondrial) | Acetoacetyl-CoA | 4 | Bovine Liver |
Table 2: Inhibitor Constants (Ki and IC50) for Related Compounds
| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Type of Inhibition | Reference |
| HMG-CoA Synthase | L-659,699 | 0.12 | [4] | ||
| Choline Acetyltransferase | Phenylacetyl-CoA | 3.1 x 10⁻¹ | Competitive with Acetyl-CoA | [5] |
Metabolic Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is crucial for understanding the potential roles and for designing experiments for this compound.
References
- 1. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 2. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phenylacetyl-CoA - Wikipedia [en.wikipedia.org]
A Comparative Kinetic Analysis of Enzymes Acting on Succinyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of enzymes that interact with succinyl-CoA and its structural analogs. Due to the limited availability of kinetic data for enzymes acting directly on [hydroxy(phenyl)methyl]succinyl-CoA, this guide focuses on a selection of well-characterized enzymes that recognize and process structurally related molecules. This comparative approach offers valuable insights into the potential enzymatic interactions of novel succinyl-CoA derivatives.
The enzymes selected for this comparison are Phenylacetate-CoA ligase, Succinyl-CoA synthetase, and 3-Oxoadipate:succinyl-CoA transferase. These enzymes were chosen based on their interaction with substrates possessing key structural features of this compound, namely the phenylacetyl moiety and the succinyl-CoA core.
Quantitative Kinetic Data Comparison
The following table summarizes the key kinetic parameters for the selected enzymes with their respective substrates. These values provide a quantitative basis for comparing their catalytic efficiencies and substrate affinities.
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate (B1230308) | 14 | 0.076 (specific activity) | - | [1][2] |
| ATP | 60 | [1][2] | ||||
| CoA | 45 | [1][2] | ||||
| Phenylacetate-CoA Ligase | Thermus thermophilus | Phenylacetate | 50 | 24 | - | [3] |
| ATP | 6 | [3] | ||||
| CoA | 30 | [3] | ||||
| Succinyl-CoA Synthetase | Advenella mimigardefordensis | Succinate (B1194679) | 143 | 9.85 | - | |
| 3-Sulfinopropionate | 818 | 0.12 | - | |||
| 3-Oxoadipate:succinyl-CoA Transferase | Pseudomonas sp. strain B13 | 3-Oxoadipate | 400 | - | - | [4] |
| Succinyl-CoA | 200 | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key kinetic experiments cited in this guide are provided below.
Phenylacetate-CoA Ligase Activity Assay
The activity of Phenylacetate-CoA ligase is determined using a coupled spectrophotometric assay[5]. The formation of phenylacetyl-CoA is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 365 nm.
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
5 mM ATP
-
0.5 mM CoA
-
1 mM Phenylacetate
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase
-
10 units/mL Lactate Dehydrogenase
-
2 mM Phosphoenolpyruvate
-
Phenylacetate-CoA ligase enzyme solution
Procedure:
-
The reaction is initiated by the addition of phenylacetate.
-
The decrease in absorbance at 365 nm is monitored continuously using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the Phenylacetate-CoA ligase activity.
Succinyl-CoA Synthetase Activity Assay
The activity of Succinyl-CoA synthetase can be measured by monitoring the formation of succinyl-CoA from succinate and CoA. A commercially available kit provides a colorimetric method for this assay[6][7].
Principle:
Succinyl-CoA synthetase catalyzes the formation of succinyl-CoA, which then reacts with a developer to produce a colored product. The intensity of the color, measured at 450 nm, is proportional to the enzyme activity.
General Procedure (based on kit protocols):
-
A reaction mixture containing succinate, CoA, ATP (or GTP), and the enzyme is prepared in the provided assay buffer.
-
The reaction is incubated at a specified temperature for a set period.
-
A developer solution is added to stop the reaction and generate the colored product.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The enzyme activity is calculated based on a standard curve.
3-Oxoadipate:succinyl-CoA Transferase Activity Assay
The activity of 3-Oxoadipate:succinyl-CoA transferase is determined by monitoring the formation of 3-oxoadipyl-CoA spectrophotometrically[8]. The assay measures the increase in absorbance at 305 nm, which corresponds to the formation of the Mg2+-complex of 3-oxoadipyl-CoA.
Reaction Mixture:
-
35 mM Tris-HCl buffer (pH 8.0)
-
25 mM MgCl2
-
3.5 mM 3-Oxoadipate
-
0.15 mM Succinyl-CoA
-
Enzyme solution
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 305 nm is monitored using a spectrophotometer.
-
The rate of 3-oxoadipyl-CoA formation is calculated from the change in absorbance over time.
Signaling Pathways and Experimental Workflows
The enzymes discussed in this guide are integral components of key metabolic pathways. Understanding their position and function within these pathways is crucial for contextualizing their kinetic properties.
Caption: Bacterial Phenylacetate Degradation Pathway.[2][9]
The diagram above illustrates the aerobic degradation pathway of phenylacetate in bacteria. Phenylacetate-CoA ligase (PaaK) catalyzes the initial activation step, converting phenylacetate to phenylacetyl-CoA. Subsequent enzymatic reactions lead to the formation of central metabolites, succinyl-CoA and acetyl-CoA.
Caption: The Citric Acid Cycle.[10][11][12]
The citric acid cycle is a central metabolic pathway for the oxidation of acetyl-CoA to generate ATP. Succinyl-CoA synthetase plays a key role in this cycle, catalyzing the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP to GTP (or ADP to ATP).
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. Succinyl-CoA Synthetase Assay Kit Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 10. PDB-101: Molecule of the Month: Citric Acid Cycle [pdb101.rcsb.org]
- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 12. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for [Hydroxy(phenyl)methyl]succinyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals investigating metabolic pathways involving acyl-Coenzyme A (CoA) derivatives, the specific detection of [hydroxy(phenyl)methyl]succinyl-CoA presents a unique analytical challenge. This guide provides a comprehensive comparison of potential analytical methodologies, addressing the current landscape, which indicates a notable absence of commercially available antibodies specifically targeting this molecule.
In the realm of targeted molecular analysis, immunoassays are often a first-line consideration due to their high throughput and specificity. However, a thorough search of commercial antibody suppliers and scientific literature reveals a significant gap: the lack of specific antibodies raised against this compound. This necessitates a broader look at alternative and established analytical techniques and a theoretical consideration of the challenges and potential for developing a dedicated immunoassay.
Comparative Analysis of Analytical Methodologies
The primary alternatives to a direct immunoassay for this compound are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques offer robust and sensitive detection of various acyl-CoA species.
| Feature | Hypothetical Immunoassay (ELISA) | HPLC-UV | LC-MS/MS |
| Specificity | Potentially high, but susceptible to cross-reactivity with structurally similar molecules (e.g., succinyl-CoA, phenylacetyl-CoA). Development would require rigorous screening against a panel of related acyl-CoAs. | Moderate. Co-elution of similar compounds can interfere with quantification. | Very high. Provides separation based on retention time and mass-to-charge ratio, enabling confident identification and quantification. |
| Sensitivity | High (ng to pg range). | Lower (µg to high ng range). | Very high (pg to fg range).[1][2] |
| Quantification | Semi-quantitative to quantitative, depending on the availability of a pure standard for the calibration curve. | Quantitative, requires a certified reference standard. | Quantitative, highly accurate with the use of stable isotope-labeled internal standards.[2] |
| Throughput | High. Amenable to 96-well plate format for screening large numbers of samples. | Low to moderate. Serial sample injection limits throughput. | Moderate. While faster than traditional HPLC, it is still a serial analysis. |
| Development Effort | High. Requires synthesis of a stable hapten, conjugation to a carrier protein, immunization, hybridoma production (for monoclonal) or polyclonal antibody purification, and extensive validation. | Moderate. Method development involves optimization of column, mobile phase, and detection parameters. | High. Requires sophisticated instrumentation and expertise for method development and data analysis.[3][4][5] |
| Cost per Sample | Low (once developed). | Moderate. | High. |
Experimental Protocols
In the absence of a specific antibody, the most reliable current methods for the analysis of this compound would involve LC-MS/MS. Below is a generalized protocol based on established methods for other acyl-CoAs.
Sample Preparation for LC-MS/MS Analysis of Acyl-CoAs
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction buffer (e.g., 10% trichloroacetic acid or a methanol/water mixture).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples and to concentrate the analytes, pass the supernatant through a C18 SPE cartridge. Wash the cartridge and elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Method for Acyl-CoA Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylamine (B128534) or a volatile buffer such as ammonium (B1175870) acetate (B1210297) to improve peak shape and retention.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution from a low to high concentration of Mobile Phase B is used to separate the various acyl-CoA species.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the target acyl-CoA) and a specific product ion (a fragment generated by collision-induced dissociation). This highly specific detection method minimizes interferences.
-
Visualizing Workflows and Pathways
Logical Workflow for Developing a Novel Immunoassay
Caption: Workflow for novel antibody and immunoassay development.
Hypothetical Metabolic Context
The structure of this compound suggests it may be an intermediate in a metabolic pathway involving both phenylalanine metabolism and the citric acid cycle (where succinyl-CoA is a key component). This could be relevant in the context of phenylketonuria or other metabolic disorders.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion and Recommendations
Given the current absence of specific antibodies, LC-MS/MS stands as the gold standard for the sensitive and specific quantification of this compound. While the development of a dedicated immunoassay is theoretically possible, it would represent a significant undertaking with inherent risks, most notably the potential for cross-reactivity with other endogenous acyl-CoAs.
For researchers requiring high-throughput screening of a large number of samples where absolute quantification is not initially critical, investing in the development of a specific antibody and a competitive ELISA could be a long-term goal. However, for most quantitative and discovery-based research, the optimization of an LC-MS/MS method is the most practical and reliable path forward. The synthesis of an analytical standard for this compound would be a critical first step for either approach, serving as both a standard for chromatography and a hapten for antibody development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of [Hydroxy(phenyl)methyl]succinyl-CoA and its Metabolic Crossroads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of [hydroxy(phenyl)methyl]succinyl-CoA, a key intermediate in the anaerobic degradation of toluene (B28343). Due to the specialized nature of this metabolite, this guide will focus on its characterized role in the bacterium Thauera aromatica and draw comparisons with the broader metabolism of aromatic compounds and the central roles of its parent molecule, succinyl-CoA, across different species.
Introduction to this compound
This compound is a CoA thioester that has been identified as a crucial intermediate in the anaerobic metabolic pathway of toluene in the denitrifying bacterium Thauera aromatica. Its chemical structure consists of a succinyl-CoA molecule modified with a hydroxy(phenyl)methyl group. Specifically, the identified stereoisomer is (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.
While this compound is well-documented in the context of anaerobic toluene metabolism in this specific bacterial species, its presence and potential roles in other organisms have not been reported. Therefore, a direct comparative analysis of its prevalence and function across a wide range of species is not currently feasible. This guide will instead provide a comprehensive overview of its known metabolic context and compare this pathway to related metabolic processes.
Metabolic Pathway of this compound in Thauera aromatica
In Thauera aromatica, this compound is a transient intermediate in the anaerobic degradation of toluene. The pathway is initiated by the addition of fumarate (B1241708) to toluene, forming benzylsuccinate. Following a series of reactions, (S)-2-benzoylsuccinyl-CoA is formed, which is then reduced to (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA. This reaction is catalyzed by the enzyme (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase[1].
The subsequent step in the pathway involves the dehydration of (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA to (E)-2-benzylidenesuccinyl-CoA[2]. This pathway ultimately leads to the cleavage of the aromatic ring and the generation of metabolites that can enter central metabolism[3].
Comparative Analysis
Comparison with other Aromatic Compound Degradation Pathways
The anaerobic degradation of aromatic compounds is a critical biogeochemical process primarily carried out by bacteria. While the pathway involving this compound is specific to toluene degradation in Thauera aromatica, the overall strategy of activating the aromatic ring via addition to a central metabolite followed by ring reduction and cleavage is a common theme.
| Feature | Toluene Degradation (Thauera aromatica) | Benzene Degradation (e.g., Geobacter metallireducens) | Phenol Degradation (e.g., Thauera aromatica) |
| Initial Activation | Addition of fumarate to the methyl group | Carboxylation to benzoate | Carboxylation to 4-hydroxybenzoate |
| Key Intermediate | Benzylsuccinate derivatives | Benzoyl-CoA | 4-Hydroxybenzoyl-CoA |
| Ring Reduction | Reduction of the benzoyl moiety | ATP-dependent dearomatizing reduction | ATP-dependent dearomatizing reduction |
| Ring Cleavage | Hydrolytic cleavage of the alicyclic ring | Hydrolytic cleavage of the alicyclic ring | Hydrolytic cleavage of the alicyclic ring |
Table 1: Comparison of Anaerobic Aromatic Degradation Strategies
This comparison highlights that while the initial activation steps and the specific intermediates like this compound are unique to the substrate, the core logic of anaerobic aromatic catabolism is conserved across different bacteria and for various aromatic pollutants.
Comparative Roles of Succinyl-CoA Across Species
This compound is a derivative of succinyl-CoA, a central metabolite with diverse and highly conserved functions across all domains of life. Understanding the roles of succinyl-CoA provides a broader context for the metabolic significance of its derivatives.
| Species/Group | Primary Role(s) of Succinyl-CoA |
| Most Bacteria & Eukaryotes | Intermediate in the Citric Acid (TCA) Cycle. Precursor for heme biosynthesis. |
| Some Anaerobic Bacteria | Can be formed via reductive carboxylation in the reductive TCA cycle for carbon fixation. |
| Mammals | In addition to the TCA cycle and heme synthesis, it is involved in ketone body metabolism in the liver. Two isoforms of succinyl-CoA synthetase exist, one producing GTP and the other ATP, with tissue-specific expression[4][5]. |
| Plants | Similar roles in the TCA cycle and heme synthesis as in other eukaryotes. |
| Trypanosoma brucei | Succinyl-CoA synthetase is a target for potential therapeutic intervention against this parasite[6]. |
Table 2: Comparative Roles of Succinyl-CoA
This table illustrates the fundamental importance of the succinyl-CoA moiety in energy metabolism and biosynthesis across a wide range of organisms. The modification of this central metabolite to form derivatives like this compound in specific pathways demonstrates the metabolic versatility of microorganisms in utilizing common molecular scaffolds for specialized functions.
Experimental Protocols
While specific protocols for the analysis of this compound are not widely available, a general and robust method for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented below. This method can be adapted for the analysis of this compound and other acyl-CoA species.
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
1. Sample Extraction: a. Homogenize tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or 75% methanol). b. Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solution for accurate quantification. c. Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris. d. Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the acyl-CoAs with a methanol solution. e. Dry the eluate under a stream of nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable solvent (e.g., 5% methanol in water with 0.1% formic acid). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Elute the acyl-CoAs using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). d. Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest must be determined empirically or from the literature.
4. Data Analysis: a. Integrate the peak areas for each acyl-CoA and the internal standard. b. Calculate the concentration of each acyl-CoA relative to the internal standard and a standard curve generated with known concentrations of acyl-CoA standards.
Quantitative Data
As there is no direct comparative quantitative data for this compound across different species, the following table summarizes the known properties of the key enzyme involved in its metabolism in Thauera aromatica.
| Parameter | Value | Species | Reference |
| Enzyme Name | (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase | Thauera aromatica | [1] |
| EC Number | 1.1.1.429 | Thauera aromatica | [1] |
| Reaction Catalyzed | (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA + NAD⁺ <=> (S)-2-benzoylsuccinyl-CoA + NADH + H⁺ | Thauera aromatica | [1] |
| Cofactor | NAD⁺ | Thauera aromatica | [1] |
Table 3: Properties of (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA Dehydrogenase
Conclusion
This compound is a fascinating, yet highly specialized, metabolite currently known only for its role in the anaerobic degradation of toluene by Thauera aromatica. While a direct species-to-species comparison of this specific compound is not possible with current knowledge, its study provides valuable insights into the metabolic ingenuity of bacteria in degrading aromatic pollutants. By comparing its metabolic pathway with other aromatic degradation strategies and understanding the diverse and conserved roles of its parent molecule, succinyl-CoA, we can appreciate the modular nature of metabolism and the evolution of specialized pathways from central metabolic routes. The provided experimental framework for acyl-CoA analysis offers a robust starting point for researchers interested in quantifying this and other related metabolites in various biological systems. Further research may yet uncover a broader distribution and new functions for this and other aromatic acyl-CoA derivatives.
References
- 1. ENZYME - 1.1.1.429 (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA dehydrogenase [enzyme.expasy.org]
- 2. Rhea - reaction knowledgebase [rhea-db.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 5. Succinyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]
- 6. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of [hydroxy(phenyl)methyl]succinyl-CoA by NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel metabolites is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. This guide provides a comparative framework for confirming the identity of [hydroxy(phenyl)methyl]succinyl-CoA, offering expected NMR chemical shifts, detailed experimental protocols, and a logical workflow for structural verification.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the succinyl-CoA and [hydroxy(phenyl)methyl] moieties of the target molecule. Due to the limited availability of complete experimental NMR data for this compound, the values for the succinyl-CoA portion are based on data for succinyl-CoA and related thioesters, while the [hydroxy(phenyl)methyl] group is compared to the model compound 1-phenylethanol. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, typically DSS or a similar compound for aqueous samples.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | m | Chemical shifts are influenced by the substitution pattern. |
| CH-OH | ~4.9 | q | Coupling to the methyl group. |
| CH₃ | ~1.4 | d | Coupling to the benzylic proton. |
| -CH₂-C(O)S- | 2.8 - 3.1 | t | Deshielded due to the thioester linkage. |
| -CH₂-COOH | 2.5 - 2.7 | t | |
| Coenzyme A Protons | Various | Various | Signals corresponding to the adenosine, ribose, and pantothenate moieties of Coenzyme A. |
| OH | Not observed | - | Exchangeable proton, signal is typically absent in D₂O. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Thioester) | 195 - 205 | Highly deshielded carbonyl carbon. |
| C=O (Carboxyl) | 175 - 180 | |
| Phenyl-C (ipso) | 140 - 145 | |
| Phenyl-C (ortho, meta, para) | 125 - 130 | |
| CH-OH | 65 - 75 | |
| CH₃ | 20 - 25 | |
| -CH₂-C(O)S- | 40 - 45 | |
| -CH₂-COOH | 30 - 35 | |
| Coenzyme A Carbons | Various | Signals corresponding to the adenosine, ribose, and pantothenate moieties of Coenzyme A. |
Experimental Protocols
Acquiring high-quality NMR data for polar metabolites like this compound requires careful sample preparation and the selection of appropriate NMR experiments.
Sample Preparation
-
Dissolution: Dissolve the purified compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for polar molecules. The concentration should be optimized for the spectrometer, but a starting point of 1-5 mg in 0.5-0.7 mL of solvent is common.
-
pH Adjustment: The chemical shifts of ionizable groups are pH-dependent. Adjust the pH of the sample to a standard value (e.g., pH 7.0) using dilute NaOD or DCl in D₂O to ensure reproducibility.
-
Internal Standard: Add a known amount of an internal standard for chemical shift referencing and quantification. For D₂O samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used, with its methyl signal set to 0.00 ppm.
NMR Data Acquisition
For complete structural elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended.[1][2][3]
-
¹H NMR: A standard 1D ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR: A 1D ¹³C NMR spectrum reveals the number of unique carbon atoms. Proton-decoupled spectra are standard, showing each carbon as a single peak.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. This is a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is essential for connecting different spin systems and elucidating the overall carbon skeleton.
-
D₂O Shake: To confirm the presence of exchangeable protons (like the hydroxyl group), a "D₂O shake" experiment can be performed.[4] After acquiring a spectrum in a non-deuterated solvent (if solubility permits), a drop of D₂O is added to the NMR tube, and the sample is re-analyzed. The disappearance of a signal confirms it as an exchangeable proton.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the confirmation of this compound's identity using NMR spectroscopy.
Caption: A logical workflow for the structural confirmation of a small molecule using NMR spectroscopy.
Signaling Pathway and Experimental Workflow Diagrams
While signaling pathways are not directly relevant to the chemical identification of a single molecule by NMR, the following diagrams illustrate a generalized experimental workflow and a logical relationship diagram for interpreting the NMR data.
Caption: A generalized experimental workflow for NMR analysis of a purified compound.
Caption: Logical relationships between different NMR experiments in structural elucidation.
References
A Comparative Analysis of Substrate Efficacy: [hydroxy(phenyl)methyl]succinyl-CoA versus Succinyl-CoA
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for designing novel therapeutics and elucidating metabolic pathways. This guide provides a detailed comparison of the well-established metabolic intermediate, succinyl-CoA, with a structurally modified analog, [hydroxy(phenyl)methyl]succinyl-CoA, as potential substrates for succinyl-CoA utilizing enzymes.
While succinyl-CoA is a cornerstone of central metabolism, integral to the citric acid cycle and heme biosynthesis, the biochemical profile of this compound is not well-documented in existing literature. This comparison, therefore, extrapolates from the known enzymatic interactions of succinyl-CoA to predict the behavior of its phenyl-substituted counterpart, providing a framework for future experimental investigation.
Substrate Overview
Succinyl-CoA is a thioester of succinic acid and coenzyme A, playing a pivotal role in cellular energy production and as a precursor for various biosynthetic pathways.[1] In contrast, this compound is a derivative of succinyl-CoA featuring a bulky, hydroxylated phenylmethyl group attached to the succinyl moiety. This significant structural alteration is anticipated to have a profound impact on its recognition and processing by enzymes that typically bind succinyl-CoA.
Enzymatic Interactions: A Tale of Two Substrates
The primary enzyme that utilizes succinyl-CoA is succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase.[2][3] This enzyme catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679) and CoA, coupled with the synthesis of either ATP or GTP.[2][3][4] The substrate specificity of SCS is crucial for maintaining the fidelity of the citric acid cycle.
Comparative Enzyme Kinetics (Hypothetical)
Direct experimental data comparing the kinetics of this compound with succinyl-CoA is currently unavailable. However, based on the known substrate specificity of succinyl-CoA synthetase, a hypothetical comparison can be constructed. Studies have shown that while SCS is highly specific for succinate, it can tolerate some modifications, exhibiting minimal activity with analogs like L-malate.[5] The introduction of a large, sterically hindering and electronically different phenylmethyl group is expected to significantly decrease the affinity of the enzyme for the substrate and drastically reduce the reaction rate.
| Substrate | Enzyme | Predicted Km | Predicted Vmax | Rationale |
| Succinyl-CoA | Succinyl-CoA Synthetase | Low (High Affinity) | High | Native substrate, optimal binding to the active site. |
| This compound | Succinyl-CoA Synthetase | High (Low Affinity) | Very Low | The bulky phenylmethyl group is likely to cause steric hindrance within the enzyme's active site, preventing proper orientation for catalysis. The hydroxyl group may also introduce unfavorable electronic interactions. |
Signaling Pathways and Metabolic Fate
Succinyl-CoA is a critical node in cellular metabolism, linking the citric acid cycle with heme synthesis, ketone body metabolism, and amino acid catabolism.[1][5][6] Its concentration is tightly regulated and influences these interconnected pathways.
The metabolic fate of this compound is unknown. Given its predicted poor interaction with succinyl-CoA synthetase, it is unlikely to efficiently enter the citric acid cycle. It may be slowly hydrolyzed by non-specific thioesterases or could potentially inhibit enzymes that bind succinyl-CoA, disrupting normal metabolic flow.
Experimental Protocols
To empirically determine the kinetic parameters of this compound as a substrate for succinyl-CoA synthetase, the following experimental protocol, adapted from established methods for succinyl-CoA, can be employed.
Succinyl-CoA Synthetase Activity Assay
This assay measures the rate of CoA-SH release from the substrate, which can be coupled to a colorimetric or fluorometric detection method. A common method involves a coupled enzyme assay where the production of ATP (or GTP) is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified succinyl-CoA synthetase
-
Succinyl-CoA (as a control)
-
Synthesized this compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM ADP or GDP, 10 mM Pi)
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, PEP, and NADH.
-
Add a defined concentration of either succinyl-CoA or this compound to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Kinetic parameters (Km and Vmax) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
Based on established principles of enzyme-substrate interactions, this compound is predicted to be a significantly poorer substrate for succinyl-CoA synthetase compared to the native substrate, succinyl-CoA. The bulky and polar phenylmethyl substitution likely introduces steric and electronic hindrances within the enzyme's active site, leading to a dramatic reduction in binding affinity and catalytic efficiency. This guide provides a theoretical framework and a practical experimental design for the validation of these predictions, offering a starting point for researchers interested in exploring the impact of substrate modification on this crucial metabolic enzyme. Further studies are warranted to fully characterize the biochemical properties of this compound and its potential effects on cellular metabolism.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural basis for the binding of succinate to succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
Validating the Role of [Hydroxy(phenyl)methyl]succinyl-CoA in Anaerobic Toluene Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathway involving [hydroxy(phenyl)methyl]succinyl-CoA in the anaerobic degradation of toluene (B28343). It offers a detailed examination of the enzymatic reactions, supporting experimental data, and a comparison with an alternative pathway, providing a valuable resource for researchers in microbiology, enzymology, and bioremediation.
Introduction
The anaerobic biodegradation of aromatic hydrocarbons like toluene is a critical process in contaminated environments. One of the primary mechanisms involves the activation of toluene via the addition to fumarate (B1241708), leading to the formation of benzylsuccinate. This intermediate is then channeled into a β-oxidation-like pathway, where this compound emerges as a key, yet transient, intermediate. Understanding the enzymes and kinetics involved in the turnover of this intermediate is crucial for comprehending the overall efficiency of toluene bioremediation and for potential biotechnological applications.
The Benzylsuccinate Pathway: A Step-by-Step Breakdown
The anaerobic degradation of toluene via benzylsuccinate is a multi-step enzymatic process. The central part of this pathway, leading to the formation and consumption of this compound, is detailed below.
Pathway Diagram
Caption: Anaerobic degradation of toluene via the benzylsuccinate pathway.
Key Enzymes and Intermediates
The conversion of (E)-benzylidenesuccinyl-CoA to (S)-benzoylsuccinyl-CoA involves two critical enzymatic steps centered around the intermediate this compound.
| Step | Substrate | Enzyme | Product | EC Number |
| 4 | (E)-Benzylidenesuccinyl-CoA | (E)-2-Benzylidenesuccinyl-CoA hydratase (BbsH) | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | 4.2.1.180 |
| 5 | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) | (S)-2-Benzoylsuccinyl-CoA | 1.1.1.429 |
Table 1: Enzymatic reactions involving this compound.
Experimental Validation of the Pathway
The identification and characterization of the enzymes BbsH and BbsCD from the denitrifying bacterium Thauera aromatica provide strong evidence for the role of this compound as a metabolic intermediate.
Enzyme Characterization
Studies have successfully purified and characterized (E)-benzylidenesuccinyl-CoA hydratase (BbsH) and (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD). BbsH, a member of the enoyl-CoA hydratase family, catalyzes the hydration of (E)-benzylidenesuccinyl-CoA to form 2-(α-hydroxybenzyl)succinyl-CoA. This product then serves as the substrate for BbsCD, a short-chain dehydrogenase/reductase (SDR) family enzyme, which oxidizes it to 2-benzoylsuccinyl-CoA.
Coupled Enzyme Assay
The function of these two enzymes has been demonstrated in a coupled enzyme assay. In this assay, the product of the BbsH-catalyzed reaction, this compound, is directly used as the substrate for BbsCD. The activity of BbsCD can be monitored spectrophotometrically by measuring the reduction of NAD+ to NADH. This experimental setup confirms the sequential nature of these reactions and the role of this compound as an essential intermediate.
Comparison with an Alternative Pathway: Methyl Group Oxidation
An alternative pathway for anaerobic toluene degradation involves the direct oxidation of the methyl group, proceeding through benzyl (B1604629) alcohol and benzaldehyde (B42025) to form benzoate, which is then activated to benzoyl-CoA. This pathway bypasses the formation of benzylsuccinate and its downstream intermediates, including this compound.
Pathway Diagram
Caption: Alternative anaerobic toluene degradation via methyl group oxidation.
Performance Comparison
| Feature | Benzylsuccinate Pathway | Methyl Group Oxidation Pathway |
| Initial Activation | Addition to fumarate | Hydroxylation of the methyl group |
| Key Intermediate | (R)-Benzylsuccinate | Benzyl alcohol |
| Oxygen Requirement | Strictly anaerobic | Strictly anaerobic |
| Prevalence | Widely distributed among anaerobic toluene degraders | Observed in some denitrifying bacteria (e.g., Pseudomonas strain K172)[1] |
| Experimental Evidence | Well-characterized enzymes and identified intermediates[2][3] | Identification of benzyl alcohol and benzaldehyde as intermediates from [14C]toluene[1] |
Table 2: Comparison of the two major anaerobic toluene degradation pathways.
Evidence suggests that the benzylsuccinate pathway is the more prevalent and well-characterized route for anaerobic toluene degradation. In studies with Thauera aromatica, benzylsuccinate was identified as the first product, and no benzyl alcohol or benzaldehyde were detected as intermediates, supporting the operation of the benzylsuccinate pathway in this organism[2].
Experimental Protocols
Coupled Enzyme Assay for BbsH and BbsCD Activity
This protocol is designed to qualitatively and quantitatively assess the sequential activity of (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) and (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD).
Materials:
-
Purified BbsH and BbsCD enzymes
-
(E)-Benzylidenesuccinyl-CoA (substrate for BbsH)
-
NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+.
-
Add a defined amount of purified BbsH and BbsCD to the mixture.
-
Initiate the reaction by adding a known concentration of (E)-benzylidenesuccinyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH by BbsCD.
-
The rate of the reaction can be calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Workflow Diagram:
Caption: Workflow for the coupled enzyme assay of BbsH and BbsCD.
Conclusion
The validation of the benzylsuccinate pathway, with this compound as a confirmed intermediate, provides a robust framework for understanding anaerobic toluene biodegradation. The characterization of the enzymes BbsH and BbsCD solidifies the proposed reaction sequence. While the methyl group oxidation pathway represents a viable alternative in certain microorganisms, the benzylsuccinate pathway appears to be a more widespread and extensively studied mechanism. Further research focusing on the kinetic parameters of the enzymes in both pathways will be essential for developing accurate predictive models for bioremediation and for engineering microbial systems for enhanced degradation of aromatic pollutants.
References
Quantitative Analysis of Acyl-CoAs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates is paramount. While direct quantitative data for the novel metabolite [hydroxy(phenyl)methyl]succinyl-CoA is not yet available in published literature, this guide provides a comprehensive comparison of established methods for the quantitative analysis of structurally related and biochemically crucial acyl-Coenzyme A (acyl-CoA) molecules, such as succinyl-CoA. The methodologies detailed herein are directly applicable to the analysis of novel acyl-CoAs, including this compound.
This guide offers a practical framework for researchers seeking to quantify acyl-CoA levels, providing detailed experimental protocols and contextual metabolic pathways.
Comparative Quantitative Data of Acyl-CoAs
The quantification of acyl-CoAs is essential for understanding cellular metabolism in various physiological and pathological states. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate and sensitive measurement of these molecules. Below is a summary of representative quantitative data for various acyl-CoA species in different human cell lines, providing a comparative overview of their abundance.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Crotonoyl-CoA | 0.032 |
| HMG-CoA | 0.971 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
Experimental Protocols
Accurate quantification of acyl-CoAs necessitates meticulous sample preparation to ensure stability and high recovery.
Protocol for Acyl-CoA Extraction from Cultured Mammalian Cells[1]
This protocol is designed for subsequent analysis by LC-MS.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (LC-MS grade)
-
Internal standards (optional, but recommended for accurate quantification)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a specific volume of ice-cold methanol (containing internal standards, if used) to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to ensure acyl-CoA stability.[1]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the final supernatant to an appropriate vial for LC-MS analysis.
-
Visualizing Metabolic Context and Analytical Workflow
To understand the biochemical relevance of this compound, it is useful to visualize the metabolic pathway from which it is likely derived. The bacterial aerobic phenylacetate (B1230308) catabolic pathway is a key route for the degradation of aromatic compounds, leading to central metabolites like acetyl-CoA and succinyl-CoA.[2]
Caption: Bacterial aerobic phenylacetate catabolic pathway leading to succinyl-CoA.
The quantitative analysis of acyl-CoAs is typically performed using a targeted metabolomics approach with LC-MS. The general workflow for this process is outlined below.
References
A Structural Showdown: HMG-CoA Reductase in Complex with its Natural Substrate versus a Statin Inhibitor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism and drug discovery, understanding the precise interactions between enzymes and their ligands is paramount. This guide provides a detailed structural and thermodynamic comparison of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis, in complex with its natural substrate, HMG-CoA, and a widely prescribed inhibitor, atorvastatin (B1662188). While the specific ligand [hydroxy(phenyl)methyl]succinyl-CoA is not extensively documented in publicly available research, the comparative analysis of HMG-CoA and atorvastatin binding to HMG-CoA reductase offers a valuable and insightful model for understanding the binding of succinyl-CoA derivatives and their analogs.
Structural and Thermodynamic Binding Comparison
The binding of the natural substrate, HMG-CoA, and the competitive inhibitor, atorvastatin, to HMG-CoA reductase induces distinct conformational changes in the enzyme and involves different networks of molecular interactions. These differences are reflected in their binding affinities and thermodynamic profiles.
Statins, including atorvastatin, are potent inhibitors of HMG-CoA reductase, with inhibition constants (Ki) in the nanomolar range, indicating a much higher affinity than the natural substrate HMG-CoA, which has a Michaelis constant (KM) in the micromolar range.[1][2] The binding of statins is a reversible process.[3]
The HMG-like moiety of statins occupies the same binding site as the HMG portion of HMG-CoA.[4] However, the larger and more hydrophobic groups of statins extend into a pocket that is exposed by the movement of flexible helices in the catalytic domain of the enzyme.[4] This leads to a more extensive network of interactions, contributing to their high affinity.
Specifically, the binding of atorvastatin to HMG-CoA reductase involves a number of polar interactions with residues such as Serine 684, Aspartate 690, Lysine 691, and Lysine 692.[1] Hydrogen bonds are also formed between Glutamate 559 and Aspartate 767 of the enzyme and the O5-hydroxyl group of the statin.[1] Furthermore, van der Waals interactions between the hydrophobic rings of atorvastatin and residues like Leucine 562, Valine 683, Leucine 853, Alanine 856, and Leucine 857 contribute significantly to the binding.[1] Rosuvastatin and atorvastatin can form hydrogen bonds with Serine 565, and the fluorophenyl group of type II statins interacts with Arginine 590.[2]
Upon binding of statins, several catalytically relevant residues near the carboxyl terminus of HMG-CoA reductase become disordered.[5] This conformational change sterically hinders the binding of the natural substrate, HMG-CoA.[5] In contrast, the C-terminus of the enzyme is involved in binding to HMG-CoA.[6]
The thermodynamic profiles of statin binding reveal that the high affinity is driven by both enthalpic and entropic contributions.[7][8] For atorvastatin, the binding is primarily entropy-driven at 25°C, although there is a significant enthalpic contribution.[7][8] This suggests that hydrophobic interactions and the release of ordered water molecules from the binding site play a crucial role. In contrast, the binding of some other statins, like rosuvastatin, is predominantly enthalpy-driven, indicating a greater contribution from hydrogen bonding and van der Waals interactions.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the binding of HMG-CoA and various statins to HMG-CoA reductase.
Table 1: Binding Affinity of HMG-CoA and Statins to HMG-CoA Reductase
| Ligand | Binding Affinity (KM/Ki) |
| HMG-CoA | 4 µM (KM)[1] |
| Atorvastatin | 14 nM (Ki) |
| Pravastatin | 250 nM (Ki)[7][8] |
| Fluvastatin | 2-250 nM (Ki)[7][8] |
| Cerivastatin | 2-250 nM (Ki)[7][8] |
| Rosuvastatin | 2-250 nM (Ki)[7][8] |
Table 2: Thermodynamic Parameters of Statin Binding to HMG-CoA Reductase at 25°C
| Statin | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Atorvastatin | -10.7 | -4.2 | -6.5 |
| Pravastatin | -9.0 | -1.5 | -7.5 |
| Fluvastatin | -10.9 | 0.0 | -10.9 |
| Cerivastatin | -11.6 | -2.3 | -9.3 |
| Rosuvastatin | -11.8 | -9.3 | -2.5 |
Note: Thermodynamic data is sourced from isothermal titration calorimetry experiments.[7][8]
Experimental Protocols
The structural and thermodynamic data presented in this guide are primarily derived from X-ray crystallography and isothermal titration calorimetry (ITC) experiments.
X-ray Crystallography for Protein-Ligand Complexes
Objective: To determine the three-dimensional structure of HMG-CoA reductase in complex with its ligands (HMG-CoA or statins) at atomic resolution.
Methodology:
-
Protein Expression and Purification: The catalytic portion of human HMG-CoA reductase is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.[9]
-
Crystallization:
-
Co-crystallization: The purified enzyme is incubated with the ligand (HMG-CoA or statin) to form a stable complex, which is then subjected to crystallization trials under various conditions (e.g., vapor diffusion).[9]
-
Soaking: Alternatively, crystals of the apo-enzyme (without the ligand) are grown first and then soaked in a solution containing the ligand.
-
-
X-ray Diffraction Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are recorded.[9][10]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-ligand complex is then built into the electron density map and refined to obtain the final high-resolution structure.[9][10] The structures of human HMG-CoA reductase in complex with HMG-CoA and various statins have been determined using these methods.[9][11][12]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between HMG-CoA reductase and statins, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The purified HMG-CoA reductase is placed in the sample cell of the ITC instrument, and the statin solution is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat changes due to buffer mismatch.[13]
-
Titration: The statin solution is injected in small aliquots into the protein solution at a constant temperature. The heat released or absorbed during the binding event is measured by the instrument.[13]
-
Data Analysis: The heat changes after each injection are integrated and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and n).[13] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Visualizing the Comparison
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of HMG-CoA and Atorvastatin Binding to HMG-CoA Reductase.
Caption: Experimental Workflow for Structural and Thermodynamic Analysis.
References
- 1. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aps.anl.gov [aps.anl.gov]
- 11. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of [hydroxy(phenyl)methyl]succinyl-CoA: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or specialized compounds such as [hydroxy(phenyl)methyl]succinyl-CoA, a specific Safety Data Sheet (SDS) should always be the primary source of disposal information. In the absence of a specific SDS, a risk-based assessment considering the compound's structural components is necessary. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on general principles for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any potential aerosols or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with caution, treating it as potentially hazardous chemical waste due to its succinyl group, which is structurally related to succinic acid, a known hazardous substance[1][2][3].
Experimental Protocol for Waste Neutralization (if applicable and deemed safe by a qualified chemist):
While direct neutralization of this specific compound is not documented, general principles for similar substances can be applied only after a thorough risk assessment. For instance, dilute acidic or basic waste streams containing the compound could potentially be neutralized. However, given the lack of specific data, this is not recommended as a standard procedure. The primary disposal method should be segregation and collection for incineration.
Waste Segregation and Collection:
-
Identify the Waste Stream: Determine if the waste is a pure solid, a solution, or mixed with other chemicals.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless they are compatible. Incompatible wastes can react dangerously[4][5].
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealed, and durable container designated for solid chemical waste.
-
Liquid Waste (Aqueous): Collect in a labeled, leak-proof container designated for aqueous chemical waste. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for non-hazardous biochemicals[6][7].
-
Liquid Waste (Organic Solvents): If dissolved in an organic solvent, collect in a labeled container for halogenated or non-halogenated solvent waste, as appropriate. Aromatic solvents should not be disposed of down the drain[8][9].
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by your institution's EHS personnel[4][10].
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Disposal Decision Workflow for this compound.
Logistical and Operational Plans
-
Inventory Management: Maintain a clear inventory of all chemicals, including this compound, to track quantities and minimize waste generation[11].
-
Training: Ensure all laboratory personnel handling this compound are trained on its potential hazards and the proper disposal procedures outlined here and by your institution.
-
Emergency Procedures: In case of a spill, immediately alert laboratory personnel and follow your institution's spill response procedures. For spills involving solid material, avoid creating dust. For liquid spills, absorb with an inert material and collect in a sealed container for disposal as hazardous waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and minimizing environmental impact. Always prioritize consulting your institution's Environmental Health and Safety department for specific guidance.
References
- 1. uprm.edu [uprm.edu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. essex.ac.uk [essex.ac.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling [hydroxy(phenyl)methyl]succinyl-CoA
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of [hydroxy(phenyl)methyl]succinyl-CoA, a coenzyme A derivative. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental workflows.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Eye and Face Protection | Safety glasses with side shields. | Chemical safety goggles and a face shield. |
| Hand Protection | Disposable nitrile gloves. | Double-gloving with nitrile gloves. |
| Body Protection | A standard laboratory coat. | A chemical-resistant lab coat or gown. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95) should be used if dust or aerosols may be generated. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risk and ensure the longevity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container, protected from light[2]. For long-term stability, it is advisable to store it at -20°C.
Handling Protocol
-
Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1.
-
Weighing and Aliquoting:
-
For solid forms, conduct weighing in a chemical fume hood to minimize inhalation exposure.
-
Handle the compound gently to avoid generating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing. Aqueous solutions of similar compounds like succinyl-CoA are not recommended for storage for more than one day[3].
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent material.
-
Clean the area with a suitable solvent and dispose of the waste in a sealed, labeled container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of in a clearly labeled hazardous waste container. |
| Contaminated Labware | Rinse with a suitable solvent. Collect the rinse as hazardous waste. Dispose of the labware according to institutional guidelines. |
| Contaminated PPE | Remove and dispose of in a designated hazardous waste container. |
| Aqueous Waste | Collect in a labeled hazardous waste container for chemical waste. Do not pour down the drain. |
Experimental Workflow Visualization
To ensure clarity and procedural adherence, the following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
